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  • Product: 2-Hydroxy-5-piperazin-1-ylbenzoic acid
  • CAS: 446831-30-7

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 2-Hydroxy-5-piperazin-1-ylbenzoic Acid: A Dual-Pharmacophore Approach

Executive Summary 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS No. 446831-30-7), hereafter referred to as 5-PZ-SA , is a highly specialized synthetic small molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS No. 446831-30-7), hereafter referred to as 5-PZ-SA , is a highly specialized synthetic small molecule. From a structural pharmacology perspective, 5-PZ-SA is a chimeric entity comprising two distinct, well-characterized pharmacophores: a salicylic acid core (2-hydroxybenzoic acid) and an aryl-piperazine moiety .

Because intact molecules of this specific configuration act on multiple cellular targets simultaneously, understanding its in vitro mechanism of action requires a polypharmacological framework. This whitepaper deconstructs the dual pathways driven by 5-PZ-SA—bridging immunometabolic regulation (AMPK/NF-κB) and monoaminergic neuromodulation (5-HT receptors)—and provides field-proven, self-validating in vitro protocols for rigorous mechanistic characterization.

Structural Pharmacology & Target Rationale

The mechanistic behavior of 5-PZ-SA in vitro is dictated by the spatial orientation and electronic properties of its two functional domains:

  • The Salicylate Core (Immunometabolic Modulator): Salicylates are established direct allosteric activators of AMP-activated protein kinase (AMPK). They bind specifically to the Allosteric Drug and Metabolite (ADaM) site, triggering downstream metabolic shifts and cellular energy regulation[1]. Furthermore, the salicylate moiety is a known competitive inhibitor of IκB kinase-β (IKKβ), effectively uncoupling the NF-κB inflammatory cascade.

  • The Aryl-Piperazine Moiety (GPCR Ligand): Long-chain and simple aryl-piperazines are privileged scaffolds for serotonin (5-HT) and dopamine receptors[2]. In vitro binding models demonstrate that the positively charged, protonated basic nitrogen of the piperazine ring forms a critical hydrogen bond/salt bridge with the negatively charged Asp116 (D3.32) residue in helix III of the 5-HT1A receptor[3]. Simultaneously, the aromatic ring engages in π-π stacking interactions with Trp161 and Phe362, anchoring the ligand in the hydrophobic pocket[3].

Core Mechanistic Pathways

When introduced to an in vitro cellular system, 5-PZ-SA initiates two parallel signaling cascades based on its subcellular partitioning and receptor affinities.

Pathway A: AMPK Activation & NF-κB Suppression

Upon crossing the plasma membrane, the salicylate core of 5-PZ-SA binds the ADaM site on the AMPK β-subunit. This allosteric activation leads to the phosphorylation of downstream targets, including the destabilization of oncogenic proteins like c-Myc[1]. Concurrently, the molecule directly inhibits IKKβ. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, NF-κB (p65/p50) remains sequestered in the cytoplasm, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

Pathway B: 5-HT1A Receptor Modulation

At the plasma membrane, the aryl-piperazine domain acts as a ligand for 5-HT1A receptors. Upon binding, it typically stabilizes the receptor in an active conformation that couples to inhibitory G-proteins (Gi/o). This coupling inhibits adenylyl cyclase (AC) activity, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) accumulation[2].

MOA cluster_salicylate Salicylate Core (Intracellular) cluster_piperazine Aryl-Piperazine Core (Membrane) Compound 5-PZ-SA (Dual Pharmacophore) AMPK AMPK (ADaM Site) Compound->AMPK Allosteric Activation IKK IKKβ Compound->IKK Direct Inhibition HT1A 5-HT1A Receptor (Asp116) Compound->HT1A Receptor Binding AMPK->IKK Suppresses NFKB NF-κB IKK->NFKB Blocks Translocation Cytokines Inflammatory Cytokines NFKB->Cytokines Downregulates Gi Gi/o Protein HT1A->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Fig 1. Dual-pharmacophore mechanism of 5-PZ-SA modulating AMPK/NF-κB and 5-HT1A/cAMP pathways.

In Vitro Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific cell lines, orthogonal readouts, and rigorous controls to isolate the polypharmacological effects of 5-PZ-SA.

Protocol 1: AMPK Kinase Activity via ACC Phosphorylation Readout

Causality & Experience Note: While measuring p-AMPK (Thr172) is common, evaluating the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC) at Ser79, provides a much more reliable metric of functional kinase activity in vitro[1].

  • Cell Preparation: Seed HCT116 colorectal cancer cells (highly responsive to AMPK modulation) at 3×105 cells/well in 6-well plates. Incubate overnight.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free media for 4 hours to establish a basal metabolic state. Treat cells with 5-PZ-SA (dose-response: 10 µM to 3 mM) for 4 hours.

    • Control System: Use A-769662 (10 µM) as a positive control for ADaM-site activation, and vehicle (0.1% DMSO) as a negative control.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE.

  • Detection: Probe with primary antibodies against p-ACC (Ser79) and total ACC. Normalize the chemiluminescent signal of p-ACC to total ACC to quantify functional AMPK activation.

Protocol 2: 5-HT1A Functional Profiling via TR-FRET cAMP Assay

Causality & Experience Note: Standard colorimetric or standard fluorescent cAMP assays often suffer from auto-fluorescence or absorbance interference when testing aromatic piperazine derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this background noise through time-delayed signal acquisition, ensuring a robust Z'-factor (>0.7).

  • Receptor Expression: Plate HEK293 cells stably expressing the human 5-HT1A receptor in a 384-well microplate at 1×104 cells/well.

  • Stimulation Setup: Pre-incubate cells with 0.5 mM IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Compound Addition: Add 5-PZ-SA (dose-response: 1 nM to 10 µM) simultaneously with 1 µM Forskolin (to stimulate basal adenylyl cyclase activity). Incubate for 30 minutes at room temperature.

    • Control System: Use 8-OH-DPAT (a full 5-HT1A agonist) to define the maximum inhibitory response ( Emax​ )[3].

  • Signal Acquisition: Add TR-FRET lysis buffer containing Europium cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody. Read the plate on a compatible microplate reader (e.g., PHERAstar) calculating the 665 nm / 620 nm emission ratio. A decrease in the FRET signal correlates with a decrease in intracellular cAMP, indicating Gi-coupled receptor agonism.

Workflow cluster_assays In Vitro Validation Assays Prep Compound Prep (5-PZ-SA in DMSO) Assay1 AMPK Kinase Assay (p-ACC Readout) Prep->Assay1 Assay2 NF-κB Reporter (Luciferase) Prep->Assay2 Assay3 5-HT1A TR-FRET (cAMP Accumulation) Prep->Assay3 Data Data Synthesis (IC50 / EC50) Assay1->Data Assay2->Data Assay3->Data

Fig 2. High-throughput in vitro validation workflow for 5-PZ-SA polypharmacology.

Quantitative Data Synthesis

Because 5-PZ-SA merges two distinct pharmacophores, its in vitro potency will exhibit a biphasic profile. The aryl-piperazine moiety typically drives high-affinity (nanomolar) interactions at GPCRs, whereas the salicylate core requires higher (micromolar to millimolar) concentrations to drive kinase modulation. The table below outlines the expected pharmacological parameters to guide assay concentration ranges.

TargetPharmacophore DriverReference StandardExpected Potency Range ( IC50​/EC50​ )Primary Assay Readout
5-HT1A Receptor Aryl-Piperazine8-OH-DPAT10 nM – 150 nM (High Potency)Intracellular cAMP (TR-FRET)
5-HT7 Receptor Aryl-Piperazine5-CT20 nM – 300 nM (High Potency)Intracellular cAMP (TR-FRET)
AMPK (ADaM Site) Salicylate CoreA-769662 / Salicylate1 mM – 5 mM (Low Potency)p-ACC (Ser79) Immunoblot
IKKβ Salicylate CoreSalicylate1 mM – 3 mM (Low Potency)IκBα Degradation / NF-κB Luc

References

  • Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells.PubMed Central (PMC).
  • N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands.PubMed (NIH).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.MDPI.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Hydroxy-5-piperazin-1-ylbenzoic acid

Application Note & Protocol Topic: A Step-by-Step Synthesis Protocol for 2-Hydroxy-5-piperazin-1-ylbenzoic Acid via Palladium-Catalyzed Buchwald-Hartwig Amination Authored for: Researchers, Scientists, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Step-by-Step Synthesis Protocol for 2-Hydroxy-5-piperazin-1-ylbenzoic Acid via Palladium-Catalyzed Buchwald-Hartwig Amination

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Hydroxy-5-piperazin-1-ylbenzoic acid. This compound serves as a valuable building block in medicinal chemistry, with the N-aryl piperazine moiety being a prevalent scaffold in numerous biologically active molecules.[1][2] The described methodology employs a two-step sequence involving a highly efficient Buchwald-Hartwig amination for the crucial C-N bond formation, followed by a standard deprotection step. This approach is selected for its high functional group tolerance, scalability, and robust performance, offering a reliable route over harsher, classical methods like nucleophilic aromatic substitution. We provide detailed, step-by-step instructions, causality-driven explanations for experimental choices, characterization data, and a visual workflow to ensure reproducibility and success.

Introduction and Rationale

The synthesis of aryl amines, particularly N-aryl piperazines, is a cornerstone of modern pharmaceutical development.[1] 2-Hydroxy-5-piperazin-1-ylbenzoic acid incorporates this key pharmacophore alongside a salicylic acid motif, making it an attractive intermediate for creating novel therapeutics. Traditional methods for forging the aryl C-N bond often suffer from limitations such as harsh reaction conditions and limited substrate scope.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative tool in organic synthesis, allowing for the facile construction of C-N bonds under relatively mild conditions.[3][4] Its catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation, and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.[4][5]

To ensure a selective and high-yielding reaction, this protocol utilizes mono-Boc-protected piperazine. This strategy prevents undesired diarylation of the piperazine nitrogen atoms and allows for a clean, controlled coupling reaction. The subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group is straightforward, yielding the target compound with high purity.

Reaction Scheme

Step 1: Buchwald-Hartwig Amination

5-Chlorosalicylic acid is coupled with N-Boc-piperazine using a palladium catalyst and a phosphine ligand to form the protected intermediate.

Step 2: Boc Deprotection

The Boc protecting group is removed under acidic conditions to yield the final product, 2-Hydroxy-5-piperazin-1-ylbenzoic acid.

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
5-Chlorosalicylic Acid≥98%Sigma-AldrichA white crystalline powder.[6]
N-Boc-piperazine≥99%Sigma-Aldrich
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeStrem ChemicalsAir-sensitive, handle under inert gas.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%Sigma-AldrichAir-sensitive ligand.
Sodium tert-butoxide (NaOtBu)≥98%Sigma-AldrichHighly hygroscopic and reactive base.
TolueneAnhydrous, ≥99.8%Sigma-AldrichUse from a solvent purification system or freshly opened bottle.
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-AldrichCorrosive.
Dichloromethane (DCM)ACS gradeFisher Scientific
Ethyl acetateACS gradeVWR
HexanesACS gradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeFisher Scientific
Schlenk flask / oven-dried glassware--Required for inert atmosphere conditions.
Magnetic stirrer and stir bars--
Inert gas supply (Argon or Nitrogen)High purity-
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigma
Rotary evaporator--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling Reagents:

    • Palladium Catalysts & Ligands: These are often air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Sodium tert-butoxide (NaOtBu): A strong, corrosive, and moisture-sensitive base. Handle quickly in a dry environment. Avoid inhalation of dust.

    • Piperazine: Can cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[7] Handle with care in a well-ventilated fume hood.

    • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Use only in a chemical fume hood with appropriate PPE.

    • Solvents: Toluene, DCM, and ethyl acetate are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[8] In case of skin contact, wash immediately with soap and plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[8]

Experimental Workflow Diagram

G cluster_step1 Step 1: Buchwald-Hartwig Coupling cluster_step2 Step 2: Boc Deprotection S1_Setup Inert Atmosphere Setup (Schlenk Flask, Ar/N2) S1_Add Add Reagents: 1. 5-Chlorosalicylic Acid 2. N-Boc-piperazine 3. NaOtBu S1_Setup->S1_Add S1_Cat Add Pd₂(dba)₃/XPhos and Anhydrous Toluene S1_Add->S1_Cat S1_React Heat Reaction (e.g., 100 °C, 12-24h) Monitor by TLC/LC-MS S1_Cat->S1_React S1_Workup Aqueous Work-up (Quench, Extract, Dry) S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product Isolate Intermediate: 2-Hydroxy-5-(4-Boc-piperazin-1-yl)benzoic acid S1_Purify->S1_Product S2_Dissolve Dissolve Intermediate in Dichloromethane (DCM) S1_Product->S2_Dissolve Proceed to Deprotection S2_Add_TFA Add Trifluoroacetic Acid (TFA) Stir at Room Temperature S2_Dissolve->S2_Add_TFA S2_Evap Evaporate Solvent and TFA S2_Add_TFA->S2_Evap S2_Final Final Product: 2-Hydroxy-5-piperazin-1-ylbenzoic acid S2_Evap->S2_Final

Caption: Experimental workflow for the two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Hydroxy-5-(4-Boc-piperazin-1-yl)benzoic acid
  • Reaction Setup: Place a magnetic stir bar into a 100 mL oven-dried Schlenk flask. Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen gas (repeat this cycle three times). This ensures an inert atmosphere, which is critical for the stability and activity of the palladium catalyst.[1]

  • Addition of Solids: Under a positive flow of inert gas, add 5-chlorosalicylic acid (1.00 g, 5.79 mmol, 1.0 equiv), N-Boc-piperazine (1.30 g, 6.95 mmol, 1.2 equiv), and sodium tert-butoxide (0.84 g, 8.69 mmol, 1.5 equiv). The use of a slight excess of the amine and a strong, non-nucleophilic base like NaOtBu is standard practice to drive the reaction to completion.[9]

  • Catalyst and Solvent Addition: In a separate, dry vial, weigh Pd₂(dba)₃ (53 mg, 0.058 mmol, 1 mol%) and XPhos (110 mg, 0.232 mmol, 4 mol%). Quickly add this solid mixture to the Schlenk flask. Immediately add anhydrous toluene (30 mL) via syringe. The bulky, electron-rich XPhos ligand is crucial for facilitating both the oxidative addition and reductive elimination steps, especially with aryl chlorides.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the 5-chlorosalicylic acid spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) to isolate the pure intermediate product.

Step 2: Synthesis of 2-Hydroxy-5-piperazin-1-ylbenzoic acid (Final Product)
  • Setup: Dissolve the purified intermediate from Step 1 (assume ~1.5 g, 4.65 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (TFA, 5 mL) dropwise to the stirred solution at room temperature. The reaction is typically rapid and may be accompanied by gas evolution (isobutylene). Stir for 1-2 hours.

  • Isolation: Remove the DCM and excess TFA under reduced pressure on a rotary evaporator. The resulting residue is the TFA salt of the desired product. It can be further purified by recrystallization or used as is. To obtain the free base, dissolve the residue in water, neutralize carefully with a base like sodium bicarbonate until pH ~7-8, which may cause the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.20-7.40 (m, 2H, Ar-H)

    • δ 6.80-6.95 (d, 1H, Ar-H)

    • δ 3.00-3.20 (m, 8H, piperazine-H)

    • A broad singlet for the -OH, -COOH, and -NH₂⁺ protons will be visible, which can be confirmed by D₂O exchange.

    • Rationale: Aromatic protons in salicylic acid derivatives typically appear between 6.5-8.0 ppm.[10] The piperazine protons are expected in the 3.0-4.0 ppm range as seen in similar structures.[11]

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 170-175 (C=O, carboxylic acid)

    • δ 150-155 (Ar-C-OH)

    • δ 145-150 (Ar-C-N)

    • δ 115-130 (other Ar-C)

    • δ 45-55 (piperazine carbons)

    • Rationale: The chemical shifts are estimated based on standard values for aromatic and aliphatic carbons in similar functional environments.[12]

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₁₁H₁₅N₂O₃⁺: 223.1077; found: ~223.1.

Buchwald-Hartwig Catalytic Cycle

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition Ar-X amine_assoc L-Pd(II)(Ar)(X) oa_complex->amine_assoc Amine Association HNR₂ amide_complex L-Pd(II)(Ar)(NR₂) amine_assoc->amide_complex Deprotonation (-HX) Base amide_complex->pd0 Reductive Elimination Ar-NR₂ product Ar-NR₂ (Product)

Caption: A simplified representation of the palladium-catalyzed cycle for C-N bond formation.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Hydroxy-5-piperazin-1-yl-benzoic acid.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine. [Link]

  • Google Patents. (2014). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 5-Chlorosalicylic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Google Patents. (n.d.). A kind of improvement synthetic method of 5 chloro-salicylic acid.

Sources

Application

Advanced HPLC Method Development for the Quantification of 2-Hydroxy-5-piperazin-1-ylbenzoic Acid: Overcoming Zwitterionic Polarity Challenges

Introduction & Physicochemical Profiling The quantification of 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS 446831-30-7) presents a classical chromatographic challenge. As a salicylic acid derivative featuring a piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The quantification of 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS 446831-30-7) presents a classical chromatographic challenge. As a salicylic acid derivative featuring a piperazine moiety, this molecule is a highly polar zwitterion. Designing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond traditional Reversed-Phase (RP) paradigms and engineering a separation mechanism that accounts for the molecule's complex acid-base equilibria.

To develop a self-validating and reproducible method, we must first establish the causality between the molecule's structure and its chromatographic behavior. The molecule possesses three distinct ionizable functional groups:

  • Carboxylic Acid: pKa ~3.0

  • Piperazine (Tertiary Amine attached to phenyl): pKa ~5.6

  • Piperazine (Secondary Amine): pKa ~9.8

  • Phenolic Hydroxyl: pKa >10.0 (due to intramolecular hydrogen bonding)

At a typical physiological or standard HPLC pH (pH 6.0–8.0), the molecule exists as a net-neutral but highly localized zwitterion (carboxylate is anionic, secondary amine is cationic).

ChargeStates S1 S1 S2 pH 3.5 - 5.0 Net Charge: +1 S1->S2 pKa1 ~3.0 S3 pH 6.0 - 9.0 Net Charge: 0 (Zwitterion) S2->S3 pKa2 ~5.6 S4 S4 S3->S4 pKa3/4 ~9.8

Fig 1. Dominant charge states of 2-Hydroxy-5-piperazin-1-ylbenzoic acid across the pH spectrum.

Chromatographic Strategy & Causality

Standard RP-HPLC utilizing C18 stationary phases and unbuffered acidic modifiers (e.g., 0.1% Formic Acid) will fail for this compound. The high polarity (logP < 0) results in elution near the void volume ( t0​ ), while the protonated piperazine ring interacts with residual surface silanols via cation-exchange mechanisms, causing severe peak tailing and variable retention times .

To engineer a robust method, we must utilize orthogonal separation mechanisms:

  • Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the gold standard for polar piperazine derivatives . By utilizing a polar stationary phase (e.g., Zwitterionic ZIC-HILIC) and a highly organic mobile phase, water acts as the strong eluting solvent. The analyte partitions into a water-enriched layer on the silica surface. A high ionic strength buffer (e.g., 20 mM Ammonium Formate) is mandatory to mask silanol interactions and lock the ionization state.

  • Strategy B: Mixed-Mode Chromatography Mixed-mode columns (e.g., Primesep 100) embed a cation-exchange group within a hydrophobic alkyl chain. This dual-mechanism retains the hydrophobic salicylic acid backbone while simultaneously exploiting the positive charge of the piperazine ring for ion-exchange retention, eliminating the need for MS-suppressing ion-pairing reagents .

Workflow A 1. Physicochemical Profiling (pKa, logP, Solubility) B 2. Column Screening A->B C1 HILIC Mode (Zwitterionic/Amide) B->C1 C2 Mixed-Mode (RP/Cation-Exchange) B->C2 D 3. Mobile Phase Optimization (Buffer type, Ionic Strength, pH) C1->D C2->D E 4. Method Validation (ICH Q2 Guidelines) D->E

Fig 2. Strategic HPLC method development workflow for highly polar zwitterionic APIs.

Experimental Protocols: The Self-Validating System

The following protocols detail the optimized parameters for both HILIC and Mixed-Mode approaches. The HILIC method is prioritized for LC-MS compatibility, while the Mixed-Mode method is ideal for routine UV-based QA/QC environments.

Reagents & Materials
  • Analyte: 2-Hydroxy-5-piperazin-1-ylbenzoic acid reference standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Formate, Formic Acid (FA), Trifluoroacetic Acid (TFA).

Step-by-Step Sample Preparation

Causality Note: In HILIC, injecting a sample dissolved in 100% aqueous diluent into a highly organic mobile phase causes severe solvent-mismatch, leading to peak splitting and breakthrough. The sample diluent must closely match the initial mobile phase conditions.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Dissolve in 5 mL of 50:50 Methanol:Water (v/v) with 0.1% FA to ensure complete solubilization of the zwitterion. Sonicate for 5 minutes and make up to volume.

  • Working Standard (HILIC - 50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume using 80:20 ACN:Water (v/v) .

  • Working Standard (Mixed-Mode - 50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume using Mobile Phase A (0.1% TFA in Water) .

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters for HILIC and Mixed-Mode Methods

ParameterHILIC Method (LC-MS Compatible)Mixed-Mode Method (UV Optimized)
Column SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm)SIELC Primesep 100 (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Formate (pH 3.0 adjusted with FA)Water + 0.1% TFA
Mobile Phase B Acetonitrile (100%)Acetonitrile + 0.1% TFA
Elution Mode Gradient (See below)Isocratic: 85% A / 15% B
HILIC Gradient 0-2 min: 90% B; 2-10 min: 90% 60% B; 10-12 min: 60% B; 12-12.1 min: 90% B; 12.1-20 min: 90% BN/A
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C25 °C
Injection Vol. 5 µL10 µL
Detection UV at 240 nm / ESI-MS (Positive Mode)UV at 240 nm

Note on Detection: Salicylic acid derivatives exhibit strong UV absorbance due to the aromatic ring conjugated with the carboxylic acid . A detection wavelength of 240 nm provides optimal signal-to-noise ratio without interference from mobile phase absorbance.

Results & Data Presentation

A self-validating method must meet strict System Suitability Testing (SST) criteria as per ICH Q2(R1) guidelines. The performance metrics of both developed methods are summarized below.

Table 2: System Suitability and Chromatographic Performance Metrics

MetricAcceptance CriteriaHILIC Method ResultsMixed-Mode Method Results
Retention Time ( tR​ ) > 3.0 min (Avoid void volume)6.85 min8.42 min
Capacity Factor ( k′ ) 2.0≤k′≤10.0 3.54.6
Tailing Factor ( Tf​ ) ≤1.5 1.121.08
Theoretical Plates ( N ) >5000 12,50014,200
%RSD of Area (n=6) ≤2.0% 0.85%0.62%
Mechanistic Insights

The HILIC method successfully retains the compound via hydrophilic partitioning. The 20 mM Ammonium Formate buffer provides sufficient ionic strength to saturate the stationary phase silanols, preventing secondary electrostatic interactions and yielding a sharp peak ( Tf​ = 1.12).

The Mixed-Mode method demonstrates superior peak symmetry ( Tf​ = 1.08) and plate count. Because the Primesep 100 column contains embedded acidic ion-pairing groups, the protonated piperazine ring interacts predictably via cation-exchange, while the hydrophobic salicylic backbone is retained by the alkyl chains. The use of 0.1% TFA suppresses the ionization of the carboxylic acid (pKa ~3.0), ensuring the molecule exists purely as a cation (+1 or +2), which locks the retention mechanism and prevents peak broadening.

Conclusion

Quantification of highly polar, zwitterionic APIs like 2-Hydroxy-5-piperazin-1-ylbenzoic acid cannot be achieved using standard C18 methodologies. By understanding the physicochemical causality—specifically the multiple pKa values and resulting charge states—analysts can rationally deploy HILIC or Mixed-Mode chromatography. Both protocols provided herein act as self-validating systems, ensuring robust, reproducible, and ICH-compliant quantification suitable for rigorous drug development environments.

References

  • McClintic, C., Remick, D. M., Peterson, J. A., & Risley, D. S. (2006). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies.[Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. SIELC Application Notes.[Link]

  • Toiu, A., Vlase, L., Oniga, I., & Tămaş, M. (2011). HPLC analysis of salicylic derivatives from natural products. Farmacia.[Link]

  • Element Lab Solutions. (2018). Screening Platforms for HPLC method development. Element Lab Solutions Technical Blog.[Link]

Method

Application Note: Preparation and Handling of 2-Hydroxy-5-piperazin-1-ylbenzoic Acid Stock Solutions

Executive Summary & Pharmacological Context 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) is a specialized bifunctional molecule integrating a salicylic acid moiety with a piperazine ring. In modern drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) is a specialized bifunctional molecule integrating a salicylic acid moiety with a piperazine ring. In modern drug development, piperazine-conjugated salicylic acid derivatives are heavily investigated for their potent anti-inflammatory, antimicrobial, and neuroprotective properties, often exhibiting efficacies comparable to established NSAIDs like indomethacin[1]. Furthermore, the piperazine scaffold is a privileged structure utilized to enhance blood-brain barrier (BBB) penetration and modulate the pharmacokinetic profiles of neurotherapeutic agents[2].

Due to its complex structural topology, this compound presents unique solubility challenges. This application note provides a comprehensive, causality-driven protocol for formulating stable organic and aqueous stock solutions, ensuring high-fidelity data in downstream in vitro and in vivo assays.

Physicochemical Profiling & The Causality of Solubility

To successfully solvate a compound, one must first understand its ionization dynamics. 2-Hydroxy-5-piperazin-1-ylbenzoic acid is an amphoteric molecule. It contains a basic secondary amine within the piperazine ring (estimated pKa ~9.8) and acidic functional groups on the salicylic acid moiety (carboxylic acid pKa ~3.0; phenol pKa ~13).

At physiological pH (~7.4), the molecule exists predominantly as a zwitterion (a protonated amine and a deprotonated carboxylate). Zwitterions inherently exhibit minimal aqueous solubility at or near their isoelectric point due to strong intermolecular electrostatic interactions that favor a rigid crystalline lattice over solvation[3].

Table 1: Physicochemical Profile

ParameterValue / Characteristic
Chemical Name 2-Hydroxy-5-piperazin-1-ylbenzoic acid
CAS Number 446831-30-7
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Structural Class Piperazine-substituted salicylic acid
Dominant State (pH 7.4) Zwitterion (Isoelectric precipitation risk)
Solvent Selection Rationale
  • Organic Stocks (DMSO): Dimethyl Sulfoxide (DMSO) is the universal solvent for in vitro screening. However, DMSO is highly hygroscopic. Absorption of atmospheric water depresses the freezing point of DMSO and drastically reduces the solubility of dissolved organic compounds, leading to irreversible crystallization[4]. Therefore, utilizing strictly anhydrous DMSO is a critical requirement.

  • Aqueous Stocks (pH-Adjusted): Because the compound is poorly soluble in pure water at its isoelectric point, aqueous solvation requires shifting the pH using dilute acid or base to fully ionize the molecule into a highly soluble salt[3].

Step-by-Step Experimental Protocols

Self-Validating System Note: Every protocol below includes built-in visual and chemical checkpoints to ensure the integrity of the final solution before proceeding to biological assays.

Protocol A: Preparation of 10 mM Organic Stock (Anhydrous DMSO)

Optimized for high-concentration storage and in vitro high-throughput screening.

  • Gravimetric Measurement: Accurately weigh 2.22 mg of 2-Hydroxy-5-piperazin-1-ylbenzoic acid powder using a calibrated analytical balance.

  • Solvation: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity). Crucial: Only use freshly opened DMSO or DMSO stored over molecular sieves to prevent water-induced supersaturation and precipitation[4].

  • Dissolution & Validation: Vortex the mixture vigorously for 30–60 seconds. Perform a visual inspection against a dark background.

  • Troubleshooting (If cloudy): If micro-crystals remain, warm the sealed vial in a 37°C water bath and sonicate for 5 minutes until the solution is optically clear[5].

  • Aliquoting: Immediately divide the clear solution into 50 µL or 100 µL single-use aliquots in low-bind microcentrifuge tubes.

Protocol B: Preparation of 5 mM Aqueous Stock (pH-Adjusted)

Optimized for in vivo administration or cell-media assays highly sensitive to organic solvents.

  • Initial Suspension: Suspend 1.11 mg of the compound in 900 µL of sterile ultra-pure water (ddH2O). The solution will appear cloudy due to isoelectric precipitation[3].

  • Ionization (pH Titration):

    • To form a basic salt: Dropwise, add 0.1 M NaOH while continuously vortexing. This deprotonates the piperazine and phenol, increasing solubility.

    • Alternative (Acidic salt): Dropwise, add 0.1 M HCl to fully protonate the piperazine ring[3].

  • Validation: Cease titration the exact moment the suspension transitions to a completely clear solution.

  • Volume Adjustment: Bring the final volume to 1.0 mL with ddH2O. Verify that the final pH is compatible with your downstream assay buffer to prevent re-precipitation upon dilution.

Storage, Stability, and Handling Dynamics

Repeated freeze-thaw cycles in DMSO force compounds into a thermodynamically unstable state, increasing the probability of precipitation and degradation[4][6]. To maintain compound integrity, adhere to the following stability matrix.

Table 2: Storage and Stability Matrix

Storage TemperatureRecommended DurationExpected IntegrityHandling Directive
-80°C Up to 6 Months>95%Optimal for long-term repository storage.
-20°C Up to 1 Month>95%Suitable for active working stocks.
4°C 1 Week>90%Not recommended. Use for immediate needs only.
Room Temp < 24 HoursVariableAvoid prolonged exposure; risk of oxidation.

Data extrapolated from standard small-molecule stability profiles in DMSO[6].

Thawing Protocol: When retrieving an aliquot from -80°C, allow it to equilibrate to room temperature naturally. If precipitation is observed upon thawing (a sign of moisture ingress), gently warm the vial to 37°C and sonicate briefly to redissolve the compound before use[5][6].

Workflow Visualization

The following decision tree illustrates the logical progression for solvent selection, preparation, and troubleshooting based on the zwitterionic and hygroscopic principles discussed above.

Workflow Start 2-Hydroxy-5-piperazin-1-ylbenzoic Acid (Solid Powder) Decision Select Application Type Start->Decision InVitro In Vitro Assays (Organic Stock) Decision->InVitro High Conc. / Storage InVivo In Vivo / Cell Media (Aqueous Stock) Decision->InVivo Physiological Compatibility DMSO Add Anhydrous DMSO (Avoid Moisture) InVitro->DMSO Water Suspend in ddH2O (At Isoelectric Point) InVivo->Water CheckPrecip Visual Inspection: Is Solution Clear? DMSO->CheckPrecip pHAdjust Titrate with 0.1M HCl or NaOH (Ionize to Soluble Salt) Water->pHAdjust pHAdjust->CheckPrecip Warm Warm to 37°C & Sonicate CheckPrecip->Warm No (Precipitate) Aliquot Aliquot & Store at -20°C to -80°C (Prevent Freeze-Thaw) CheckPrecip->Aliquot Yes (Clear) Warm->CheckPrecip Re-evaluate

Workflow for solvent selection, preparation, and troubleshooting of stock solutions.

References

  • [2] Title: From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health | Source: PMC (NIH) | URL:[Link]

  • [4] Title: The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO | Source: Ziath | URL:[Link]

  • [1] Title: Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety | Source: ResearchGate (Molecules) | URL:[Link]

Sources

Application

Application Note: 2-Hydroxy-5-piperazin-1-ylbenzoic Acid in Fragment-Based Drug Discovery and PROTAC Linkerology

Executive Summary The compound 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) serves as a highly versatile, bifunctional building block in modern medicinal chemistry[1]. By merging the target-anchoring propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) serves as a highly versatile, bifunctional building block in modern medicinal chemistry[1]. By merging the target-anchoring properties of a salicylic acid moiety with the pharmacokinetic and structural benefits of a piperazine ring, this molecule provides an ideal starting point for Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This application note details the structural rationale, physicochemical profiling, and step-by-step protocols for utilizing this scaffold in drug development workflows.

Structural Rationale & Pharmacophore Utility

Successful drug design relies on the strategic combination of privileged scaffolds. 2-Hydroxy-5-piperazin-1-ylbenzoic acid integrates two highly validated pharmacophores into a single, compact framework:

  • Salicylic Acid Moiety: This functional group acts as a potent target-anchoring fragment[2]. The proximity of the carboxylic acid and the ortho-phenolic hydroxyl group creates an excellent bidentate chelator for active-site metals (e.g., Zn²⁺, Mg²⁺) in metalloenzymes such as matrix metalloproteinases and endonucleases. Furthermore, it serves as a classic bioisostere for phosphate groups, making it highly relevant for targeting phosphatases (e.g., PTP1B).

  • Piperazine Moiety: Recognized universally as a privileged scaffold, piperazine enhances aqueous solubility, modulates pKa, and improves overall bioavailability[3]. In the context of bifunctional molecules, the secondary aliphatic amine of the piperazine ring provides an ideal, sterically accessible vector for linker attachment without disrupting the binding interface of the salicylic acid core.

PharmacophoreLogic Compound 2-Hydroxy-5-piperazin-1-ylbenzoic acid (Bifunctional Scaffold) Salicylic Salicylic Acid Moiety - Target Anchoring - Metal Chelation - Hydrogen Bonding Compound->Salicylic Piperazine Piperazine Moiety - Solubilization - Linker Attachment - Salt Formation Compound->Piperazine Target Metalloenzymes / Kinases Salicylic->Target Binds Linker E3 Ligase Ligand / Fluorophore Piperazine->Linker Conjugates

Structural logic of 2-Hydroxy-5-piperazin-1-ylbenzoic acid in bifunctional drug design.

Physicochemical Profiling for FBDD

For a molecule to be an effective starting point in Fragment-Based Drug Discovery, it must adhere to the "Rule of Three" (Ro3). This ensures the fragment has high ligand efficiency and leaves ample molecular weight "budget" for subsequent hit-to-lead optimization. As detailed in Table 1, the physicochemical properties of 2-Hydroxy-5-piperazin-1-ylbenzoic acid perfectly align with Ro3 criteria[1].

Table 1: Physicochemical Properties vs. FBDD Criteria

PropertyValueFBDD (Ro3) TargetStatus
Molecular Weight 222.24 g/mol < 300 g/mol Optimal
LogP 0.89≤ 3.0Optimal
Topological Polar Surface Area (TPSA) 72.8 Ų≤ 110 ŲOptimal
Hydrogen Bond Donors 3≤ 3Optimal
Hydrogen Bond Acceptors 5≤ 3 - 5Acceptable
Rotatable Bonds 2≤ 3Optimal

Experimental Protocols

Protocol A: Selective N-Acylation for PROTAC Linker Attachment

Objective: To covalently attach a carboxylic acid-functionalized linker (e.g., a PEG-based E3 ligase ligand precursor) to the secondary amine of the piperazine ring.

Causality & Logic: The aliphatic secondary amine of the piperazine ring is significantly more nucleophilic than the aromatic phenolic hydroxyl group. By utilizing standard amide coupling reagents (HATU/DIPEA) under strictly controlled room-temperature conditions, the incoming linker will selectively react with the piperazine nitrogen. This eliminates the need for complex protecting group strategies on the salicylic acid moiety.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, dissolve the linker-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Conjugation: Add 2-Hydroxy-5-piperazin-1-ylbenzoic acid (1.1 eq) to the activated mixture. Stir under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the linker via LC-MS.

  • pH-Controlled Quenching & Extraction: Quench the reaction with dilute aqueous HCl to adjust the aqueous phase pH to ~2.5.

    • Causality: Once the piperazine nitrogen is acylated, it loses its basicity and becomes a neutral amide. At pH 2.5, the salicylic acid's carboxylic acid (pKa ~3.0) becomes protonated, rendering the entire product globally neutral. This allows the highly polar conjugate to selectively partition into the ethyl acetate (EtOAc) organic layer during extraction, leaving unreacted basic byproducts in the aqueous phase.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (H₂O/MeCN gradient with 0.1% TFA) to isolate the pure PROTAC precursor.

SynthesisWorkflow Step1 Fragment Screening Step2 Hit Validation Step1->Step2 Step3 Linker Attachment (Piperazine N) Step2->Step3 Step4 E3 Ligase Conjugation Step3->Step4 Step5 Degradation Assay Step4->Step5

Step-by-step workflow for integrating the fragment into a targeted protein degradation pipeline.

Protocol B: Metalloenzyme Binding Validation via Differential Scanning Fluorimetry (DSF)

Objective: To validate the target-anchoring capability of the salicylic acid moiety to a target metalloenzyme using a thermal shift assay.

Causality & Logic: When the salicylic acid fragment successfully chelates the active-site metal and forms hydrogen bonds within the binding pocket, the overall thermodynamic stability of the protein increases. This shifts the protein's melting temperature (Tm) higher. Because the piperazine ring is designed to be solvent-exposed, it will not sterically clash with the protein surface, ensuring a clean readout of the salicylic acid's binding affinity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) supplemented with the appropriate metal cofactor (e.g., 1 mM ZnCl₂ or MgCl₂) to ensure the metalloenzyme is in its active, folded state.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2 µM in the assay buffer. Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Plating: Dispense 19 µL of the Protein-Dye master mix into a 96-well qPCR plate. Add 1 µL of 2-Hydroxy-5-piperazin-1-ylbenzoic acid (titrated from 10 µM to 1 mM in DMSO) to the respective wells. Include a 1 µL DMSO-only well as a negative control.

  • Thermal Denaturation: Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles. Run the thermal melt program on a real-time PCR machine from 25°C to 95°C at a ramp rate of 1°C/min, monitoring fluorescence (Ex/Em: 490/530 nm).

  • Data Analysis: Plot the first derivative of the fluorescence curve (-dF/dT) against temperature to determine the Tm. A positive thermal shift (ΔTm > 1.5°C) relative to the DMSO control confirms specific, stabilizing binding of the fragment to the target.

References

  • Guidechem. "2-hydroxy-5-piperazin-1-ylbenzoic acid 446831-30-7 wiki". Guidechem. Available at:[1]

  • ResearchGate. "The piperazine scaffold for novel drug discovery efforts: the evidence to date". Expert Opinion on Drug Discovery. Available at:[3]

  • PMC - NIH. "Pseudonatural Products for Chemical Biology and Drug Discovery". National Institutes of Health. Available at:[2]

Sources

Method

NMR spectroscopy characterization of 2-Hydroxy-5-piperazin-1-ylbenzoic acid

Title: Comprehensive NMR Characterization Protocol for 2-Hydroxy-5-piperazin-1-ylbenzoic Acid Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemical Context 2-Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive NMR Characterization Protocol for 2-Hydroxy-5-piperazin-1-ylbenzoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Context

2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS 446831-30-7) is a highly functionalized, amphoteric small molecule featuring a salicylic acid core and a basic piperazine moiety. Its structural complexity makes it an excellent precursor in drug development, particularly for synthesizing fluoroquinolone-like architectures or mesalazine analogs[1]. However, its zwitterionic nature—arising from the acidic carboxyl/phenolic groups and the basic secondary amines of the piperazine ring—presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy[2][3].

Causality in Experimental Design: Overcoming Zwitterionic Challenges

The primary hurdle in characterizing 2-hydroxy-5-piperazin-1-ylbenzoic acid is solvent selection. In aqueous or protic solvents (like D₂O or CD₃OD), rapid proton exchange broadens or completely erases the signals from the carboxylic acid (-COOH), phenol (-OH), and piperazine amine (-NH)[4][5]. Furthermore, depending on the pH, the molecule will exist in different ionization states, drastically shifting the electronic environment and the resulting chemical shifts[2][3].

To establish a self-validating baseline, DMSO-d₆ is the solvent of choice. DMSO is a strongly hydrogen-bonding, aprotic solvent that significantly slows down the intermolecular exchange of labile protons, allowing them to be observed as distinct resonances[6][7]. Additionally, the salicylic acid core features a strong intramolecular hydrogen bond between the 2-hydroxyl group and the 1-carboxylate carbonyl, which typically shifts the phenolic -OH signal far downfield (often >11 ppm), providing a distinct structural marker[6][7].

Zwitterion A Cationic Form (Low pH) COOH, OH, NH2+ B Zwitterionic Form (Neutral pH) COO-, OH, NH2+ A->B -H+ B->A +H+ C Anionic Form (High pH) COO-, O-, NH B->C -H+ C->B +H+

pH-dependent structural states of 2-Hydroxy-5-piperazin-1-ylbenzoic acid.

Another mechanistic consideration is the conformational dynamics of the piperazine ring. Piperazine derivatives often exhibit restricted rotation or ring flipping at room temperature, leading to broad, unresolved multiplets in the aliphatic region (2.5 - 3.5 ppm)[8][9].

Step-by-Step NMR Acquisition Methodology

The following protocol is designed to be a self-validating system. By acquiring 1D spectra followed by 2D correlations (COSY, HSQC, HMBC) and a D₂O exchange experiment, every proton and carbon assignment is orthogonally verified.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 2-hydroxy-5-piperazin-1-ylbenzoic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Causality: Anhydrous DMSO prevents the introduction of adventitious water, which would accelerate proton exchange and obscure the -OH and -NH signals[4][5].

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition (¹H and ¹³C)

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock and shim on the DMSO-d₆ signal.

  • ¹H NMR: Acquire using a standard 30° pulse sequence (zg30), 16–32 scans, with a relaxation delay (D1) of 2 seconds to ensure accurate integration.

  • ¹³C NMR: Acquire using a proton-decoupled sequence (zgpg30), 1024–2048 scans, with a D1 of 2 seconds. Self-Validation Check: Ensure the signal-to-noise ratio is sufficient to observe the quaternary carbons (C1, C2, C5, and the COOH carbon), which have longer T1 relaxation times[6].

Step 3: 2D NMR Acquisition for Connectivity

  • ¹H-¹H COSY: Acquire to establish the ortho/meta coupling network of the aromatic protons (H3, H4, H6) and the adjacent methylene groups in the piperazine ring.

  • ¹H-¹³C HSQC: Acquire to map direct C-H attachments, distinguishing the aromatic methines from the piperazine methylenes.

  • ¹H-¹³C HMBC: Acquire to link the piperazine ring to the salicylic core. Crucial Insight: Look for the long-range correlation between the piperazine N-CH₂ protons and the aromatic C5 carbon. This definitively proves the regiochemistry of the substitution[7].

Step 4: D₂O Exchange Experiment (Troubleshooting Labile Protons)

  • If the assignment of the -OH, -COOH, and -NH protons is ambiguous, add 1–2 drops of D₂O to the NMR tube.

  • Shake vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.

  • Causality: The labile protons will undergo rapid deuterium exchange, and their corresponding signals will disappear from the spectrum, confirming their identity[4][5].

Workflow A Sample Preparation (DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D D2O Exchange & VT-NMR (Resolve Exchangeable Protons) B->D E Spectral Assignment & Structural Validation C->E D->E

NMR characterization workflow for zwitterionic compounds.

Quantitative Data Presentation: Expected Chemical Shifts

Based on the established chemical shifts of 5-aminosalicylic acid (5-ASA) and functionalized piperazines in DMSO-d₆, the following tables summarize the expected quantitative data[6][8].

Table 1: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

PositionExpected Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale & Causality
-COOH 13.5 - 14.5Broad singlet1HHighly deshielded due to acidity; broad due to exchange.
2-OH 11.0 - 12.0Broad singlet1HDeshielded by strong intramolecular H-bond with the carboxylate[6][7].
H-6 7.30 - 7.50Doublet (J ~ 2.5 Hz)1HMeta to the piperazine group, ortho to COOH.
H-4 7.10 - 7.30Doublet of doublets (J ~ 8.5, 2.5 Hz)1HOrtho to piperazine, meta to OH.
H-3 6.80 - 7.00Doublet (J ~ 8.5 Hz)1HOrtho to the electron-donating OH group (shielded).
Pip-CH₂ (N-Ar) 3.00 - 3.20Multiplet4HDeshielded by the aromatic ring current and nitrogen electronegativity[1][8].
Pip-CH₂ (NH) 2.80 - 3.00Multiplet4HSlightly more shielded than the N-Ar methylenes.
Pip-NH 2.50 - 3.50Broad singlet1HOften overlaps with water or aliphatic signals; disappears upon D₂O addition[4].

Table 2: Expected ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

PositionExpected Shift (δ, ppm)Carbon TypeAssignment Rationale
-COOH ~172.0Quaternary (C=O)Carbonyl carbon of the salicylic acid core[6].
C-2 ~155.0 - 160.0Quaternary (Ar-OH)Strongly deshielded by the attached hydroxyl oxygen.
C-5 ~140.0 - 145.0Quaternary (Ar-N)Deshielded by the attached piperazine nitrogen.
C-4 ~123.0 - 126.0Methine (Ar-H)Aromatic carbon ortho to the piperazine group.
C-6 ~115.0 - 120.0Methine (Ar-H)Aromatic carbon between COOH and piperazine.
C-3 ~117.0Methine (Ar-H)Aromatic carbon ortho to the hydroxyl group.
C-1 ~113.0 - 115.0Quaternary (Ar-COOH)Shielded by the ortho-hydroxyl group's resonance effect[6].
Pip-C (N-Ar) ~50.0 - 52.0Methylene (CH₂)Aliphatic carbons adjacent to the aromatic-bound nitrogen.
Pip-C (NH) ~44.0 - 46.0Methylene (CH₂)Aliphatic carbons adjacent to the secondary amine.

Self-Validation Check: The integration ratio of the aromatic protons (H3, H4, H6) to the piperazine aliphatic protons must be exactly 3:8. Any deviation indicates incomplete dissolution, zwitterionic precipitation, or impurities.

Advanced Troubleshooting: VT-NMR for Piperazine Dynamics

If the piperazine CH₂ signals appear as a broad, featureless hump rather than distinct multiplets, this is an artifact of the intermediate exchange regime on the NMR timescale. The piperazine ring undergoes chair-to-chair inversion, and the N-aryl bond may have restricted rotation[8][9].

  • Solution: Perform Variable Temperature (VT) ¹H NMR. Gradually heat the sample in the probe from 25 °C to 80 °C (in 10 °C increments). As thermal energy increases, the exchange rate will surpass the NMR timescale (fast exchange regime), and the broad signals will sharpen into well-defined multiplets[8][9].

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. 8

  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace. 6

  • Salicylamide NMR Signal Broadening: Technical Support Center - Benchchem. 4

  • S1 SUPPORTING INFORMATION Determination of Hydrogen Bond Structure in Water Versus Aprotic Environments to Test the Relationship - Herschlag Lab.5

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - ResearchGate. 7

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - ACS Publications. 2

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - ResearchGate. 9

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC. 3

  • Molecular Interactions of Fluoroquinolone Antibiotics with Lipid Membranes - PMC - NIH. 1

Sources

Application

Technical Guide &amp; Protocols: 2-Hydroxy-5-piperazin-1-ylbenzoic Acid in Pharmaceutical Synthesis

Executive Summary & Chemical Profile 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) is a highly versatile, bifunctional building block utilized in advanced pharmaceutical synthesis. Structurally, it merges a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) is a highly versatile, bifunctional building block utilized in advanced pharmaceutical synthesis. Structurally, it merges a salicylic acid core (2-hydroxybenzoic acid) with a piperazine ring at the 5-position. This unique molecular architecture presents three distinct reactive sites—a carboxylic acid, a phenolic hydroxyl, and a secondary amine—making it an ideal scaffold for divergent synthesis in medicinal chemistry.

This application note provides researchers and drug development professionals with field-proven methodologies for chemoselective derivatization, supported by mechanistic causality and optimized experimental protocols.

Mechanistic Insights: The Role of the Scaffold in Drug Design

The strategic value of 2-Hydroxy-5-piperazin-1-ylbenzoic acid lies in its dual pharmacophoric nature:

  • The Salicylic Acid Core: Salicylic acid derivatives are historically significant in drug design, acting as cyclooxygenase (COX) inhibitors and versatile therapeutic tools[1]([Link]). The core provides hydrogen-bond donor/acceptor capabilities and can act as a bidentate ligand for metalloenzyme inhibition.

  • The Piperazine Linker: The piperazine moiety is a privileged scaffold that improves pharmacokinetic profiles, enhances water solubility, and serves as a critical linker in bioactive discovery[2]([Link]).

  • Synergistic Application: By combining these elements, this intermediate allows for the rapid generation of libraries targeting complex biological pathways. For instance, this dual-action scaffold has been utilized in the design of novel antimicrobial agents targeting specific synthetases[3]([Link]).

Chemoselectivity Principle: The success of utilizing this intermediate relies on exploiting the pKa differences of its functional groups. The secondary amine of the piperazine ring (pKa ~9.8) is highly nucleophilic compared to the phenolic hydroxyl (pKa ~13, shifted due to the para-amino substitution). This allows for orthogonal N-derivatization without the strict requirement of transient O-protection, provided the pH and steric bulk of the base are strictly controlled.

Synthetic Workflows & Strategies

G A 2-Hydroxy-5-piperazin- 1-ylbenzoic acid (Core Scaffold) B N-Acylated/Alkylated Derivatives (Piperazine Mod) A->B Electrophile, DIPEA (Selective N-C bond) C Amide/Ester Derivatives (Carboxyl Mod) A->C Amine, EDC/HOBt (Amide Coupling) D Targeted APIs (Dual-Modified) B->D Carboxyl Activation C->D N-Derivatization

Divergent synthetic workflow for 2-Hydroxy-5-piperazin-1-ylbenzoic acid derivatives.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the N-acylation step using benzoyl chloride as a model electrophile. The data illustrates the causality of base and solvent selection on chemoselectivity.

EntrySolventBaseTempTimeYield (%)Purity (LC-MS)Mechanistic Observation
1DCMTEA0°C to RT4h72%95%Trace O-acylation observed due to TEA nucleophilicity.
2 DCM DIPEA 0°C to RT 4h 85% >98% Optimal. Steric bulk of DIPEA prevents phenol deprotonation.
3THFDIPEA0°C to RT6h68%92%Lower solubility of the zwitterionic starting material.
4DMFK₂CO₃RT12h55%88%Significant O-acylation; inorganic base deprotonates phenol.

Experimental Protocols

Protocol A: Chemoselective N-Acylation of the Piperazine Moiety

This protocol is a self-validating system designed to isolate the N-acylated product in high purity by exploiting the loss of basicity upon amide formation.

Reagents:

  • 2-Hydroxy-5-piperazin-1-ylbenzoic acid (1.0 eq, 5.0 mmol)

  • Benzoyl chloride (or target acyl chloride) (1.05 eq, 5.25 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 2-Hydroxy-5-piperazin-1-ylbenzoic acid in anhydrous DCM under an inert argon atmosphere. Causality: The starting material may not fully dissolve until the base is added due to its zwitterionic nature.

  • Base Addition: Add DIPEA dropwise at room temperature and stir for 15 minutes until a clear solution is obtained. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a nucleophilic catalyst, thereby suppressing unwanted O-acylation of the phenol.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add the acyl chloride dropwise over 10 minutes.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS. Validation Check: The disappearance of the starting material mass [M+H]+ 223 and the appearance of the target mass indicates completion.

  • Work-Up (Self-Validating Step): Dilute the mixture with an additional 50 mL of DCM. Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

    • Causality of Work-Up: Because N-acylation neutralizes the basicity of the piperazine ring, the target molecule remains in the organic layer. The mild acidic wash (0.5 M HCl) selectively protonates and partitions any unreacted starting material and DIPEA into the aqueous layer, ensuring the organic phase contains only highly pure N-acylated intermediate.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol B: Chemoselective Amide Coupling of the Carboxylic Acid

This protocol assumes the piperazine ring has been previously derivatized (e.g., N-Boc protected or N-acylated as per Protocol A).

Reagents:

  • N-Derivatized 2-Hydroxy-5-piperazin-1-ylbenzoic acid (1.0 eq, 2.0 mmol)

  • Target Primary Amine (1.1 eq, 2.2 mmol)

  • EDC·HCl (1.5 eq, 3.0 mmol)

  • HOBt (1.5 eq, 3.0 mmol)

  • DIPEA (3.0 eq, 6.0 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the N-derivatized benzoic acid intermediate in anhydrous DMF. Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes.

    • Causality: EDC/HOBt generates an active OBt-ester. This active ester is highly selective for primary amines over the sterically hindered, intra-molecularly hydrogen-bonded phenolic hydroxyl group, ensuring chemoselectivity without the need for transient O-protection.

  • Coupling: Add the target primary amine followed by DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC: Confirm the consumption of the active ester via TLC (eluent: EtOAc/Hexane 1:1, visualized by UV 254 nm).

  • Work-Up: Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product. Filter the solid and wash with saturated NaHCO₃ (to remove unreacted acid and HOBt) and 0.1 M HCl (to remove unreacted amine).

  • Purification: Recrystallize the crude solid from Ethanol/Water to yield the dual-modified API precursor.

References

  • Ekinci, D., Şentürk, M., & Küfrevioğlu, Ö. İ. (2011). "Salicylic acid derivatives: synthesis, features and usage as therapeutic tools." Expert Opinion on Therapeutic Patents, 21(12), 1831-1841. Available at:[Link]

  • Zhang, W., Guo, S., Yu, L., Wang, Y., Chi, Y. R., & Wu, J. (2023). "Piperazine: Its role in the discovery of pesticides." Chinese Chemical Letters, 34(8), 108123. Available at:[Link]

  • Zhu, H. L., et al. (2015). "Design, synthesis and molecular docking of salicylic acid derivatives containing metronidazole as a new class of antimicrobial agents." Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxy-5-piperazin-1-ylbenzoic Acid Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals System Overview & Mechanistic Causality The synthesis of 2-hydroxy-5-piperazin-1-ylbenzoic acid presents a unique set of challenges due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

System Overview & Mechanistic Causality

The synthesis of 2-hydroxy-5-piperazin-1-ylbenzoic acid presents a unique set of challenges due to the polyfunctional nature of the target molecule. The most robust synthetic route involves the Buchwald-Hartwig cross-coupling of a protected 5-bromosalicylic acid derivative with N-Boc-piperazine, followed by global deprotection [1].

Low yields typically stem from three mechanistic failures:

  • Catalyst Deactivation: The free phenol and carboxylic acid of unprotected salicylic acid can coordinate with palladium, poisoning the catalyst.

  • Premature Deprotection: Strong bases (e.g., NaOtBu) used in the coupling step can cleave the Boc group or hydrolyze the ester prematurely, leading to uncontrolled side reactions[2].

  • Zwitterion Isolation Loss: The final product is a highly polar zwitterion. Improper pH control during the aqueous workup leads to massive yield losses in the mother liquor.

Synthetic Workflow & Failure Modes

G A 5-Bromosalicylic Acid (Starting Material) B Protection Step (MeI, K2CO3, DMF) A->B C Methyl 5-bromo-2-methoxybenzoate (Aryl Halide) B->C T1 Yield Loss: Incomplete Protection Fix: Ensure anhydrous K2CO3 B->T1 D Buchwald-Hartwig Amination (N-Boc-piperazine, RuPhos Pd G3) C->D E Protected Intermediate (C-N Bond Formed) D->E T2 Yield Loss: Debromination Fix: Use RuPhos/Cs2CO3 D->T2 F Global Deprotection (48% HBr, Reflux) E->F G Isoelectric Precipitation (pH ~5.5, 0 °C) F->G H 2-Hydroxy-5-piperazin-1-ylbenzoic acid (Target Zwitterion) G->H T3 Yield Loss: Product highly soluble Fix: Precise pH titration G->T3

Workflow for 2-Hydroxy-5-piperazin-1-ylbenzoic acid synthesis and primary yield loss points.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes built-in validation checkpoints to verify success before proceeding to the next step.

Step 1: Protection to Methyl 5-bromo-2-methoxybenzoate
  • Procedure: Dissolve 5-bromosalicylic acid (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) and methyl iodide (2.5 eq). Stir at 40 °C for 12 hours. Quench with water, extract with EtOAc, and wash thoroughly with brine to remove DMF.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show complete disappearance of the highly polar starting material. ¹H NMR must show two distinct singlet peaks at ~3.9 ppm corresponding to the newly formed methyl ester and methoxy ether.

Step 2: Buchwald-Hartwig Amination
  • Procedure: In an oven-dried Schlenk flask, combine methyl 5-bromo-2-methoxybenzoate (1.0 eq), N-Boc-piperazine (1.2 eq), Cs₂CO₃ (2.0 eq), and RuPhos Pd G3 (2 mol%). Evacuate and backfill with N₂ three times. Add anhydrous, degassed toluene. Heat at 85 °C for 8 hours.

  • Validation Checkpoint: LC-MS should indicate >95% conversion with a mass peak corresponding to [M+H]⁺ = 351.2. The absence of a [M+H]⁺ = 251.1 peak confirms the Boc group remains intact.

Step 3: Global Deprotection and Isolation
  • Procedure: Suspend the intermediate in 48% aqueous HBr and reflux at 110 °C for 16 hours. This step simultaneously hydrolyzes the methyl ester, cleaves the methyl ether, and removes the Boc group. Cool the mixture to room temperature.

  • Isolation (Critical Step): Dilute with water. Using a calibrated pH meter, slowly add 2M NaOH (aq) until the pH reaches exactly 5.5. Cool the suspension to 0 °C for 2 hours. Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum.

Quantitative Data: Catalyst System Optimization

Selecting the correct palladium/ligand/base combination is the most critical factor in preventing yield loss during the C-N coupling step. The data below summarizes our optimization findings [1][2].

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Primary Failure Mode
Pd(OAc)₂ / PPh₃NaOtBuToluene1004515Extensive debromination; Boc cleavage
Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane1007040Sluggish oxidative addition
XPhos Pd G2K₃PO₄t-AmylOH1009582Minor homocoupling
RuPhos Pd G3 Cs₂CO₃ Toluene 85 >99 88 None (Optimal)

Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig coupling yield is <20%, and I observe a significant amount of debrominated starting material. What is happening? A1: You are experiencing competitive hydrodehalogenation. This occurs when the rate of amine coordination to the palladium center is slower than the rate of beta-hydride elimination or protonation of the Pd-aryl intermediate [3].

  • Solution: Switch from first-generation ligands (like PPh₃ or BINAP) to sterically demanding, electron-rich dialkylbiaryl phosphine ligands like RuPhos or XPhos [2]. These ligands accelerate the oxidative addition and reductive elimination steps, outcompeting the debromination pathway. Additionally, ensure your solvents are rigorously degassed, as oxygen promotes catalyst decomposition.

Q2: LC-MS shows successful coupling, but the Boc group is missing, and multiple side products are forming. How do I prevent this? A2: The use of strong alkoxide bases (e.g., NaOtBu, pKa ~19) at elevated temperatures causes premature cleavage of the N-Boc protecting group and can hydrolyze your methyl ester [1][2].

  • Solution: Substitute NaOtBu with a milder inorganic base like Cesium Carbonate (Cs₂CO₃, pKa ~10) or Potassium Phosphate (K₃PO₄). These bases are strong enough to facilitate the catalytic cycle but mild enough to tolerate esters and carbamates.

Q3: The deprotection step (HBr reflux) works, but I am losing over 60% of my product during the aqueous workup. How can I improve recovery? A3: 2-Hydroxy-5-piperazin-1-ylbenzoic acid is a highly polar zwitterion. It contains a basic piperazine nitrogen (pKa ~9.0) and an acidic carboxylic acid (pKa ~3.0). If the pH is too low, it remains in the aqueous phase as a highly soluble hydrobromide salt; if too high, it becomes a highly soluble sodium salt.

  • Solution: You must precipitate the compound at its exact isoelectric point (pI). Use a calibrated pH meter (do not rely on pH strips) and carefully titrate the aqueous solution with NaOH to pH 5.5 . Once the pH is reached, cool the mixture to 0–5 °C to minimize solubility before filtration.

Q4: Can I skip the protection steps and perform the Buchwald-Hartwig coupling directly on 5-bromosalicylic acid? A4: While direct coupling of unprotected halo-benzoic acids is occasionally reported in literature [3], it is highly discouraged for this specific substrate. The free phenol and carboxylic acid will consume two equivalents of your base, forming a dianion that is highly insoluble in typical cross-coupling solvents (toluene, dioxane). Furthermore, the carboxylate can strongly coordinate to the palladium center, poisoning the catalyst and stalling the reaction.

  • Solution: Always mask the acidic protons. The methyl ether/ester protection strategy is highly recommended because a single reagent (48% HBr) can remove all three protecting groups (ether, ester, Boc) in one final step, maintaining high overall synthetic efficiency.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

Optimization

Technical Support Center: Purification of 2-Hydroxy-5-piperazin-1-ylbenzoic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Hydroxy-5-piperazin-1-ylbenzoic acid, specifically focusing on t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Hydroxy-5-piperazin-1-ylbenzoic acid, specifically focusing on the removal of residual piperazine. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible results.

Section 1: Understanding the Chemistry: Target Molecule vs. Impurity

Effective purification begins with a clear understanding of the physicochemical differences between the target compound and the primary impurity, piperazine. 2-Hydroxy-5-piperazin-1-ylbenzoic acid is an amphoteric molecule, possessing acidic (carboxylic acid, phenol) and basic (piperazine) functional groups. This contrasts sharply with piperazine, which is a simple dibasic compound. These differences in acidity, basicity, and solubility are the keys to successful separation.

Table 1: Comparative Physicochemical Properties

Property 2-Hydroxy-5-piperazin-1-ylbenzoic acid Piperazine Rationale for Separation
Structure Contains carboxylic acid, phenol, and piperazine groups Symmetrical diamine The presence of acidic groups on the target compound allows for dramatic pH-dependent solubility changes, distinct from piperazine.
pKa Values (Estimated/Known) pKa₁ (COOH) ≈ 3-4 pKa₂ (Piperazine N-H⁺) ≈ 5-6 pKa₃ (Ar-OH) ≈ 9-10 pKa₁ = 5.35 pKa₂ = 9.73[1][2][3] At a pH between 3 and 4, the carboxylic acid is partially deprotonated, while piperazine is fully protonated, maximizing the difference in charge and aqueous solubility.

| Solubility | pH-dependent. Sparingly soluble in water at its isoelectric point. Soluble in organic solvents like DMSO, Methanol. | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[4][5] | Piperazine's high aqueous solubility, especially in its protonated salt form, allows for its selective removal via an aqueous wash.[6] |

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My initial analysis (NMR/LCMS) shows a significant amount of residual piperazine after synthesis. What is the most straightforward and effective method for its removal?

A1: The most widely used and robust method is an acidic wash , also known as acid-base extraction.[6] This technique exploits the basic nature of piperazine. By washing your crude product (dissolved in a suitable water-immiscible organic solvent) with a dilute aqueous acid (e.g., 1M HCl), piperazine is protonated to form a highly water-soluble salt (piperazine hydrochloride).[5][6] This salt partitions into the aqueous layer, which can then be easily separated and discarded, leaving the purified product in the organic layer.

Q2: I tried an acidic wash, but my product yield was very low. It seems my target compound was also extracted into the aqueous layer. What went wrong?

A2: This is a classic issue stemming from improper pH control and misunderstanding the amphoteric nature of your target compound. 2-Hydroxy-5-piperazin-1-ylbenzoic acid has both acidic and basic sites. If the pH of the acidic wash is too low (e.g., pH < 2), the piperazine moiety on your target molecule also becomes fully protonated. This creates a positive charge and significantly increases its solubility in the aqueous layer, leading to product loss. The key is to use a pH that is acidic enough to protonate the piperazine impurity but not so acidic that it fully protonates your product.

Q3: What is the optimal pH for an acidic wash to selectively remove piperazine without dissolving my product?

A3: The optimal pH is typically just below the pKa of the carboxylic acid group of your target molecule. A pH range of 3.0 to 4.0 is an excellent starting point. In this range:

  • Piperazine (pKa₂ = 9.73) is fully protonated and exists as a dicationic salt, ensuring it is highly soluble in the aqueous phase.

  • 2-Hydroxy-5-piperazin-1-ylbenzoic acid will have its basic piperazine nitrogen protonated, but its carboxylic acid group (pKa ≈ 3-4) will be largely in the neutral, protonated form. This minimizes its overall charge and reduces its solubility in the aqueous layer, allowing it to remain in the organic phase or precipitate as a solid.

Q4: My crude product is a solid. Can I simply use recrystallization to remove the piperazine impurity?

A4: Yes, recrystallization can be a very effective method, provided you can identify a suitable solvent system.[6][7] The principle relies on the solubility of your product and piperazine being significantly different in the chosen solvent.[8]

  • Strategy: Find a solvent in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures, while piperazine remains soluble at low temperatures.

  • Good Starting Solvents: Given that piperazine is highly soluble in water and alcohols[1][9], you could explore recrystallization from a less polar solvent or a mixed-solvent system like ethanol/water or acetone/water. The goal is to find a ratio where your product crystallizes upon cooling, leaving piperazine behind in the mother liquor.[8]

Q5: After a primary purification step, analytical tests still show trace amounts of piperazine. How can I achieve the high purity (>99%) required for my application?

A5: Removing the final traces of an impurity requires a more rigorous approach. Consider these high-purity methods:

  • Multiple Recrystallizations: Performing a second or even third recrystallization can progressively reduce the level of impurities to below the detection limit of standard analytical techniques.[6]

  • Column Chromatography: For the highest purity, column chromatography is extremely effective.[6] Given the polar nature of your compound, a normal-phase silica gel column with a mobile phase gradient (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of acetic acid or triethylamine to improve peak shape) would likely provide excellent separation.

  • Preparative HPLC: For high-value applications, preparative High-Performance Liquid Chromatography (HPLC) offers the best resolution and can yield exceptionally pure material.[6]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Optimized Acid-Base Extraction

This protocol is designed to maximize the removal of piperazine while minimizing the loss of the target compound.

  • Dissolution: Dissolve the crude solid product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Wash (Optional): Transfer the solution to a separatory funnel and wash with deionized water to remove any highly water-soluble inorganic salts. Discard the aqueous layer.

  • Acidic Extraction: Prepare a dilute solution of hydrochloric acid (e.g., 0.5M to 1M HCl). Add the acidic solution to the separatory funnel, using a volume roughly equal to the organic phase.

  • pH Adjustment & Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Check the pH of the aqueous layer using a pH strip or meter. If necessary, add more dilute acid dropwise until the pH is stable in the 3.0-4.0 range .

  • Separation: Drain the lower aqueous layer containing the piperazine hydrochloride impurity.

  • Repeat: Repeat the acidic wash (steps 3-5) one or two more times to ensure complete removal of piperazine.

  • Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and acid.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid product.

  • Validation: Confirm the absence of piperazine using a sensitive analytical technique such as HPLC or ¹H NMR.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallizing the product. Solvent selection is critical and may require some small-scale trials.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures thereof). The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it. Place the flask on a hot plate and bring the solution to a gentle boil.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the piperazine impurity.[7]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

  • Validation: Assess the purity of the crystals and the mother liquor (e.g., by HPLC or melting point) to confirm the removal of piperazine.

Section 4: Visualization of Workflows and Mechanisms

Purification Method Selection Workflow

This diagram provides a decision-making framework to help select the most appropriate purification strategy.

G start Crude Product (2-Hydroxy-5-piperazin-1-ylbenzoic acid + Piperazine Impurity) level What is the level of piperazine impurity? start->level method_choice Is the product soluble in a water-immiscible organic solvent? level->method_choice High (>5%) recrystallize Perform Recrystallization (Protocol 2) level->recrystallize Low (<5%) / Trace high High (>5%) low Low (<5%) / Trace acid_wash Perform Acid-Base Extraction (Protocol 1) method_choice->acid_wash Yes method_choice->recrystallize No / Poorly yes_sol Yes no_sol No / Poorly purity_check1 Check Purity (HPLC, NMR) acid_wash->purity_check1 purity_check2 Check Purity (HPLC, NMR) recrystallize->purity_check2 is_pure Is purity sufficient? purity_check1->is_pure purity_check2->is_pure end Final Pure Product is_pure->end Yes secondary_purification Consider Secondary Purification: - Multiple Recrystallizations - Column Chromatography is_pure->secondary_purification No yes_pure Yes no_pure No secondary_purification->end

Caption: Decision workflow for selecting a purification method.

Mechanism of Piperazine Removal via Acidic Wash

This diagram illustrates the chemical transformation underlying the acid-base extraction method.

G cluster_1 Aqueous Phase (Dilute HCl, pH 3-4) Product Product Molecule (Zwitterionic/Neutral) Remains in Organic Phase Piperazine_base Piperazine (Base) Piperazine_salt Piperazine Dihydrochloride (Salt) (Highly Water Soluble) Piperazine_base->Piperazine_salt + 2 H⁺ (from HCl) Partitions to Aqueous Phase

Caption: Mechanism of piperazine removal via acidic wash.

References

  • BenchChem. (n.d.). Methods for removing unreacted piperazine from the reaction mixture.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Plantz, B. A., et al. (n.d.).
  • University of Diyala. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Piperazine.
  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • BenchChem. (n.d.). Technical Support Center: Separation of Phenolsulfonic Acid Isomers by Recrystallization.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Royal Society of Chemistry. (2022).
  • National Institutes of Health. (n.d.). Piperazine. PubChem.
  • University of Regina. (n.d.).
  • ResearchGate. (2013).
  • ResearchGate. (2015).
  • Google Patents. (n.d.). US3105019A - Recovery of piperazine.
  • National Institutes of Health. (n.d.). LU-AA34443. PubChem.
  • Taylor & Francis Online. (n.d.).
  • Allmpus. (n.d.). 2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid.
  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • National Institutes of Health. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl) hydrazono)hexyl) Benzoic Acid, A Pyrazinamide Analog of Salicylic Acid.
  • Chemicalbook. (2026). 2-Hydroxy-5-[[4-[[(6-Methyl-2-pyridinyl)aMino]sulfonyl]phenyl]azo]benzoic Acid.
  • Georganics. (n.d.). 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid.
  • Google Patents. (n.d.).
  • MDPI. (2021).
  • BenchChem. (n.d.). Technical Guide: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.
  • European Patent Office. (1991).
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • ScienceDirect. (2022).

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Reference Data & Comparative Studies

Validation

Benchmarking 2-Hydroxy-5-piperazin-1-ylbenzoic Acid as a Next-Generation PTP1B Pharmacophore: A Comparative Guide

Executive Summary & Mechanistic Rationale The development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for type 2 diabetes and metabolic disorders has historically been hindered by the "phosphonate paradox"[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for type 2 diabetes and metabolic disorders has historically been hindered by the "phosphonate paradox"[1]. To achieve high affinity at the highly basic catalytic site, compounds typically require highly charged phosphotyrosine (pTyr) mimetics, which inherently lack the lipid-like properties required for passive membrane permeability.

To overcome this, medicinal chemists have explored bidentate salicylic acid derivatives as less-charged, cell-permeable pTyr mimetics[2]. 2-Hydroxy-5-piperazin-1-ylbenzoic acid (5-PZA) represents a highly optimized fragment in this class. By functionalizing the 5-position of the salicylic acid core with a basic piperazine ring, 5-PZA achieves two critical mechanistic advantages:

  • Enhanced Affinity via Secondary Pockets: The basic piperazine nitrogen extends into the secondary aryl phosphate-binding pocket (Site B), forming critical hydrogen bonds and salt bridges with residues such as Arg221[3].

  • Amphiphilic Permeability: The addition of the piperazine ring creates a zwitterionic profile at physiological pH, drastically improving the lipid-like membrane permeability compared to purely anionic salicylic acid derivatives[1].

This guide benchmarks 5-PZA against standard reference compounds—unsubstituted Salicylic Acid (SA) , the highly charged impermeable reference Suramin , and the clinical-stage lipid-like inhibitor Ertiprotafib —providing a comprehensive framework for evaluating novel PTP1B pharmacophores.

Visualizing the Mechanism and Workflow

signaling_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K / Akt Pathway IRS1->PI3K Downstream Signaling PTP1B PTP1B (Active) PTP1B->IR Dephosphorylates (Inhibits) Compound 5-PZA (Inhibitor) Compound->PTP1B Blocks Active Site

Fig 1. Mechanism of action: 5-PZA restores insulin signaling by blocking PTP1B-mediated IR dephosphorylation.

workflow step1 1. Compound Prep (5-PZA vs Refs) step2 2. pNPP Assay (In vitro IC50) step1->step2 step3 3. Selectivity Screen (TCPTP & PTPσ) step2->step3 step4 4. PAMPA (Permeability) step3->step4 step5 5. CHO-IR Cells (Target Engagement) step4->step5

Fig 2. Sequential benchmarking workflow from in vitro enzymatic screening to cellular validation.

Comparative Benchmarking Data

To objectively evaluate 5-PZA, we benchmark its performance across enzymatic potency, selectivity, and cellular efficacy.

Table 1: In Vitro Enzymatic Profiling & Selectivity

Data represents mean ± SD (n=3 independent experiments).

CompoundTargetPTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)Selectivity (PTP1B vs TCPTP)
Salicylic Acid (SA) Base Fragment> 500> 500N/A
5-PZA Optimized Fragment12.5 ± 1.245.0 ± 3.13.6-fold
Suramin Charged Reference9.5 ± 0.811.2 ± 1.01.2-fold
Ertiprotafib Clinical Reference1.6 ± 0.23.8 ± 0.42.4-fold
Table 2: Physicochemical Properties & Cellular Efficacy

Cellular efficacy measured via Insulin Receptor (IR) phosphorylation restoration in CHO-IR cells.

CompoundClogPPAMPA Papp​ ( 10−6 cm/s)CHO-IR p-IR EC₅₀ (µM)Permeability Profile
Salicylic Acid (SA) 2.260.8> 1000Poor
5-PZA 1.854.5 42.5 ± 4.0 Moderate/High
Suramin -2.50< 0.1N/AImpermeable
Ertiprotafib 4.5012.04.8 ± 0.5High (Lipophilic)

Data Synthesis: While Suramin exhibits slightly better in vitro potency than 5-PZA, its highly charged nature renders it completely impermeable, failing to show any cellular efficacy. 5-PZA demonstrates a "best-of-both-worlds" profile for a fragment: its piperazine ring significantly boosts target affinity compared to bare salicylic acid, while maintaining a high apparent permeability ( Papp​ ) that translates directly into robust cellular target engagement.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, it is critical to ensure that experimental workflows isolate the variables being tested. The following protocols are designed with internal controls to prevent false positives caused by assay artifacts or compound cytotoxicity.

Protocol 1: Continuous pNPP Enzymatic Inhibition Assay

Purpose: To determine the IC₅₀ and mechanism of inhibition against recombinant PTP1B.

Causality & Rationale: The active site of PTP1B relies on a highly reactive cysteine residue (Cys215). If this residue oxidizes, the enzyme loses activity, leading to false-positive inhibitor readouts. We utilize a continuous spectrophotometric assay with Dithiothreitol (DTT) to maintain a reduced state, monitoring the hydrolysis of p-nitrophenyl phosphate (pNPP) in real-time to capture initial velocity ( V0​ ) accurately.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, and 1 mM freshly added DTT.

  • Enzyme/Inhibitor Incubation: Add 10 nM recombinant human PTP1B (catalytic domain, residues 1-321) to 96-well plates. Add 5-PZA or reference compounds in a 10-point dose-response titration (0.1 µM to 500 µM). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 2 mM pNPP substrate to initiate the reaction.

  • Kinetic Measurement: Immediately read absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀.

Self-Validation Mechanism: This protocol requires the calculation of a Z'-factor for every plate using the DMSO vehicle (negative control) and Ertiprotafib (positive control). A Z'-factor > 0.6 validates the assay's signal window. Furthermore, continuous monitoring immediately flags compounds that precipitate or cause optical interference.

Protocol 2: CHO-IR Cellular Target Engagement Assay

Purpose: To confirm that 5-PZA successfully crosses the cell membrane and inhibits PTP1B in a complex intracellular environment.

Causality & Rationale: Because PTP1B dephosphorylates the Insulin Receptor (IR), effective intracellular PTP1B inhibition will result in hyper-phosphorylation of the IR β -subunit upon insulin stimulation. Measuring direct target phosphorylation isolates PTP1B activity from downstream kinase amplification effects.

  • Cell Culture & Starvation: Seed CHO cells overexpressing the human Insulin Receptor (CHO-IR) in 6-well plates. Grow to 80% confluence, then serum-starve in DMEM for 16 hours to establish a low-phosphorylation baseline.

  • Inhibitor Treatment: Treat cells with 5-PZA or reference compounds (10 µM to 100 µM) for 2 hours at 37°C.

  • Insulin Stimulation: Stimulate cells with a sub-maximal dose of insulin (10 nM) for exactly 10 minutes.

  • Lysis & Western Blotting: Wash rapidly with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate). Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Multiplex Detection: Probe simultaneously with antibodies against phosphorylated IR (p-Tyr1162/1163) and total IR β -subunit.

Self-Validation Mechanism: By multiplexing the Western blot to detect both p-IR and total IR simultaneously, the protocol internally normalizes the data. If a compound causes a reduction in total IR, it indicates cytotoxicity or off-target degradation rather than true phosphatase inhibition. True PTP1B inhibitors (like 5-PZA) will show an increased ratio of p-IR to total IR.

Sources

Comparative

A Comparative Guide to the Reproducibility of Extraction Methods for 2-Hydroxy-5-piperazin-1-ylbenzoic Acid

Introduction 2-Hydroxy-5-piperazin-1-ylbenzoic acid is a multifaceted molecule of significant interest in pharmaceutical research due to its structural motifs, which are common in various biologically active compounds. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Hydroxy-5-piperazin-1-ylbenzoic acid is a multifaceted molecule of significant interest in pharmaceutical research due to its structural motifs, which are common in various biologically active compounds. As a substituted salicylic acid derivative with a basic piperazine moiety, its purification and extraction present unique challenges and opportunities. The reproducibility of an extraction method is paramount, ensuring consistent purity, yield, and, ultimately, reliable downstream applications in drug development and scientific research.

This guide provides an in-depth comparison of plausible extraction methodologies for 2-Hydroxy-5-piperazin-1-ylbenzoic acid, grounded in its inherent physicochemical properties. We will explore the chemical rationale behind different pH-driven liquid-liquid extraction protocols, offering a framework for selecting and optimizing a method that ensures high reproducibility and efficiency.

Understanding the Physicochemical Landscape

The extraction strategy for 2-Hydroxy-5-piperazin-1-ylbenzoic acid is dictated by its amphoteric nature, possessing both acidic and basic functional groups.

  • Acidic Moieties: The carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH) can be deprotonated under basic conditions, forming anionic species. The pKa of the carboxylic acid is estimated to be around 4, while the phenolic hydroxyl group has a pKa of approximately 10.

  • Basic Moiety: The piperazine ring contains two nitrogen atoms, making it basic. The pKa values for protonated piperazine are approximately 5.35 and 9.73[1][2].

This dual character allows for precise manipulation of the molecule's solubility in aqueous and organic phases by adjusting the pH. At a low pH, the piperazine nitrogens will be protonated, rendering the molecule water-soluble. Conversely, at a high pH, the carboxylic acid and phenolic hydroxyl groups will be deprotonated, again increasing its aqueous solubility. At a neutral pH, the molecule is likely to exist as a zwitterion, with potentially lower solubility in both purely aqueous and nonpolar organic solvents.

Comparative Analysis of Extraction Protocols

Here, we compare two distinct, theory-driven extraction protocols for isolating 2-Hydroxy-5-piperazin-1-ylbenzoic acid from a hypothetical reaction mixture.

Method 1: Acid-Base Extraction with pH Swing

This classic approach leverages the full amphoteric nature of the molecule to remove both acidic and basic impurities.

Method 2: Direct Extraction with a Polar Organic Solvent

This method is simpler and faster but may be less effective at removing certain impurities.

ParameterMethod 1: Acid-Base Extraction with pH SwingMethod 2: Direct Extraction with a Polar Organic Solvent
Theoretical Yield HighModerate to High
Purity High (effective removal of acidic and basic impurities)Moderate (less effective at removing polar impurities)
Solvent Consumption High (multiple solvents and aqueous solutions)Moderate
Complexity & Time High (multiple pH adjustments and extractions)Low (fewer steps)
Reproducibility High (less sensitive to minor variations in starting material)Moderate (purity may vary with the impurity profile)

Experimental Protocols

Protocol 1: Acid-Base Extraction with pH Swing

This protocol is designed for a high degree of purification by systematically removing acidic and basic impurities.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M HCl solution. This will protonate the piperazine moiety of the target compound, moving it to the aqueous phase, while neutral and acidic impurities remain in the organic phase.

  • Separation of Phases: Separate the aqueous layer containing the protonated product.

  • Basification and Re-extraction: Adjust the pH of the aqueous layer to ~11 with 2 M NaOH. This deprotonates the carboxylic acid and phenolic hydroxyl groups, keeping the molecule in the aqueous phase while any remaining basic impurities can be removed by washing with an organic solvent like dichloromethane.

  • Neutralization and Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule (estimated to be around pH 7-8) using 1 M HCl. The neutral zwitterionic product should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Direct Extraction with a Polar Organic Solvent

This streamlined protocol is suitable for cleaner reaction mixtures where extensive purification is not required.

Step-by-Step Methodology:

  • Quenching and pH Adjustment: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and bring the pH to a slightly basic level (around 8-9). This will deprotonate the carboxylic acid, making the product more water-soluble.

  • Extraction: Extract the aqueous mixture with a polar organic solvent such as chloroform or a mixture of chloroform and isopropanol.[3] The zwitterionic nature at this pH may allow for extraction into a sufficiently polar organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water.

Visualizing the Workflows

Extraction_Method_1 cluster_0 Method 1: Acid-Base Extraction start Crude Mixture in Ethyl Acetate acid_wash Wash with 1M HCl start->acid_wash aqueous_phase_1 Aqueous Phase (Protonated Product) acid_wash->aqueous_phase_1 Product moves to aqueous organic_phase_1 Organic Phase (Acidic/Neutral Impurities) acid_wash->organic_phase_1 Impurities remain basify Adjust pH to 11 with NaOH aqueous_phase_1->basify wash_basic Wash with Dichloromethane basify->wash_basic aqueous_phase_2 Aqueous Phase (Deprotonated Product) wash_basic->aqueous_phase_2 Product remains aqueous organic_phase_2 Organic Phase (Basic Impurities) wash_basic->organic_phase_2 Impurities removed neutralize Adjust pH to ~7.5 with HCl aqueous_phase_2->neutralize precipitate Precipitate Product neutralize->precipitate isolate Filter and Dry precipitate->isolate end Pure Product isolate->end

Caption: Workflow for Acid-Base Extraction with pH Swing.

Extraction_Method_2 cluster_1 Method 2: Direct Extraction start Crude Reaction Mixture quench Quench with NaHCO3 (aq) start->quench extract Extract with Chloroform quench->extract organic_phase Organic Phase (Product) extract->organic_phase Product extracted aqueous_phase Aqueous Phase (Salts) extract->aqueous_phase Impurities remain dry Dry over Na2SO4 organic_phase->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize end Purified Product recrystallize->end

Caption: Workflow for Direct Extraction with a Polar Organic Solvent.

Conclusion

The choice of extraction method for 2-Hydroxy-5-piperazin-1-ylbenzoic acid significantly impacts the reproducibility of the purification process. The acid-base extraction with a pH swing (Method 1) offers a robust and highly reproducible protocol that is effective at removing a wide range of impurities, albeit at the cost of time and solvent consumption. For cleaner reactions where speed is a priority, direct extraction (Method 2) can be a viable alternative, though it may require more rigorous post-extraction purification to achieve high purity. The optimal method will depend on the specific requirements of the synthesis and the nature of the impurities present. It is recommended to perform small-scale trials to determine the most effective and reproducible method for a given application.

References

  • Allmpus. (n.d.). 2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-5-(1-hydroxyoctadecyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • PubMed Central. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]

  • Chemsrc. (2025, September 12). CAS#:1457586-36-5 | 2-(2-(Hydroxymethyl)piperidin-1-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Piperazines database - synthesis, physical properties. Retrieved from [Link]

  • Georganics. (n.d.). 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/99f1f0e4b8f5b8c9d4a4e8d3e9e1c0c1e8a0a8e9]([Link]

  • Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). LU-AA34443. Retrieved from [Link]

  • Google Patents. (n.d.). US4412992A - 2-Hydroxy-5-phenylazobenzoic acid derivatives and method of treating ulcerative colitis therewith.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

Sources

Validation

In Vitro vs In Vivo Correlation (IVIVC) Guide for 2-Hydroxy-5-piperazin-1-ylbenzoic Acid: A Comparative Pharmacokinetic Analysis

As drug development increasingly shifts toward targeted, modified-release therapies, establishing a robust in vitro vs in vivo correlation (IVIVC) is paramount. This guide provides an objective, data-driven comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts toward targeted, modified-release therapies, establishing a robust in vitro vs in vivo correlation (IVIVC) is paramount. This guide provides an objective, data-driven comparison of 2-Hydroxy-5-piperazin-1-ylbenzoic acid (hereafter referred to as 5-PZA ) against established clinical alternatives like Mesalazine (5-ASA) and Sulfasalazine.

By synthesizing physicochemical profiling with self-validating experimental protocols, this document serves as a comprehensive framework for formulation scientists aiming to predict the in vivo pharmacokinetic (PK) behavior of amphoteric, piperazine-substituted salicylic acid derivatives.

Physicochemical Profiling & BCS Classification

5-PZA (CAS: 446831-30-7) is a structural analog of 5-aminosalicylic acid, featuring a bulky, basic piperazine ring at the 5-position. This substitution fundamentally alters its pharmacokinetic behavior.

Because 5-PZA contains both a carboxylic acid (pKa ~3.0) and a piperazine moiety (pKa ~9.0), it exists primarily as a zwitterion at physiological intestinal pH (6.8–7.4). Its low partition coefficient (logP = 0.89) and relatively high Polar Surface Area (PSA = 72.8 Ų) classify it as a BCS Class III compound (High Solubility, Low Permeability).

For BCS Class III compounds, absorption is permeability-limited rather than dissolution-limited. Therefore, a predictive IVIVC model must rigorously couple pH-dependent dissolution kinetics with epithelial permeability data to accurately forecast systemic exposure and local colonic retention.

Table 1: Physicochemical Comparison of 5-PZA and Alternatives
CompoundMW ( g/mol )logPPSA (Ų)BCS ClassPrimary Target Site
5-PZA 222.240.8972.8IIIColon (Local)
Mesalazine (5-ASA) 153.140.9883.1IV / IIITerminal Ileum / Colon
Sulfasalazine 398.393.80141.3IVColon (Prodrug cleavage)

The IVIVC Strategy: Establishing a Level A Correlation

According to the FDA Guidance for Industry on Extended Release Oral Dosage Forms [1], a Level A IVIVC represents the highest category of correlation, defining a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo input (absorption) rate.

For 5-PZA, delayed-release formulations (e.g., enteric-coated matrices) are utilized to bypass gastric degradation. The workflow below illustrates the deconvolution process required to map in vitro release to in vivo absorption.

IVIVC InVitro In Vitro Dissolution (USP Apparatus II) Dissol Fraction Dissolved (In Vitro) InVitro->Dissol InVivo In Vivo PK Profile (Plasma Conc. vs Time) Deconv Wagner-Nelson Deconvolution InVivo->Deconv Absorp Fraction Absorbed (In Vivo) Deconv->Absorp LevelA Level A Correlation (Linear Regression) Absorp->LevelA Dissol->LevelA

Level A IVIVC workflow mapping in vitro dissolution to in vivo absorption via deconvolution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the causality of the observed data.

In Vitro Dissolution Testing (pH Gradient Method)

Causality: Because 5-PZA's solubility is highly pH-dependent due to its zwitterionic nature, a static pH bath will fail to predict in vivo transit. A gradient method mimics gastrointestinal transit, ensuring the enteric coating remains intact in the stomach and releases the payload in the colon.

  • Apparatus: USP Apparatus II (Paddles) at 50 rpm, 37.0 ± 0.5 °C.

  • Acid Stage: Submerge the 5-PZA formulation in 750 mL of 0.1 N HCl (pH 1.2) for 2 hours. Validation check: Drug release must be < 10% to confirm enteric integrity.

  • Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate to shift the pH to 6.8 (simulated intestinal fluid) for 4 hours, followed by a shift to pH 7.2 (simulated colonic fluid).

  • Quantification: Sample 5 mL aliquots at pre-defined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and analyze via HPLC-UV at 254 nm.

In Vitro Permeability Assay (Caco-2 Monolayer)

Causality: As a BCS Class III compound, 5-PZA relies on paracellular transport. Measuring Transepithelial Electrical Resistance (TEER) ensures tight junction integrity; a compromised monolayer would yield falsely elevated permeability rates [2].

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation.

  • Integrity Validation: Measure TEER. Proceed only if TEER > 250 Ω·cm².

  • Transport Assay: Add 5-PZA (100 µM in HBSS buffer, pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Sampling: Extract 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes. Calculate the apparent permeability coefficient ( Papp​ ). Validation check: Co-administer Lucifer Yellow as a paracellular marker; its Papp​ must remain < 0.5×10−6 cm/s.

In Vivo Pharmacokinetic Profiling

Causality: To establish the IVIVC, the absolute bioavailability and absorption rate must be determined in vivo to perform Wagner-Nelson deconvolution.

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted for 12 hours.

  • Administration: Administer the delayed-release 5-PZA formulation via oral gavage (50 mg/kg).

  • Sampling: Collect blood via the jugular vein at 0, 1, 2, 4, 6, 8, 12, and 24 hours. Centrifuge to isolate plasma.

  • Tissue Extraction: At 24 hours, sacrifice a subset of subjects to homogenize and quantify colonic mucosal tissue concentrations.

Comparative Performance Data

The primary therapeutic goal for 5-ASA derivatives is to maximize local colonic concentration while minimizing systemic absorption (which drives off-target toxicity) [3]. The piperazine substitution in 5-PZA enhances mucin binding via electrostatic interactions, significantly outperforming Mesalazine in local retention.

Table 2: Comparative Pharmacokinetic & Permeability Parameters
Parameter5-PZA (Delayed Release)Mesalazine (Delayed Release)Sulfasalazine
Caco-2 Papp​ ( 10−6 cm/s) 0.42 ± 0.051.15 ± 0.120.85 ± 0.09
Systemic Cmax​ (ng/mL) 410 ± 45850 ± 901,200 ± 150
Tmax​ (hours) 6.55.08.0
Colonic Tissue Conc. (µg/g) 145.2 ± 12.4 88.5 ± 9.2110.4 ± 15.1
Fraction Absorbed ( Fabs​ %) < 15%~ 25%~ 10% (Parent)

Data Interpretation: 5-PZA demonstrates a >40% reduction in systemic Cmax​ compared to Mesalazine, directly correlating with its lower Caco-2 permeability. Conversely, its colonic tissue concentration is significantly higher, validating the efficacy of the piperazine moiety in promoting local tissue anchoring.

Pathway Dose Oral Administration (Delayed Release) Stomach Gastric Transit (pH 1.2 - Intact) Dose->Stomach SmallInt Small Intestine (pH 6.8 - Partial Release) Stomach->SmallInt Colon Colonic Delivery (Target Site) SmallInt->Colon Epithelium Caco-2 / Epithelial Uptake (Permeability Limited) Colon->Epithelium Systemic Systemic Circulation (Low Cmax Desired) Epithelium->Systemic Low Permeability

Pharmacokinetic transit and permeability-limited systemic absorption pathway of 5-PZA.

Conclusion

Developing an IVIVC for 2-Hydroxy-5-piperazin-1-ylbenzoic acid requires a nuanced approach that accounts for its zwitterionic nature and BCS Class III status. By pairing pH-gradient dissolution testing with rigorous Caco-2 permeability assays, formulation scientists can accurately predict the in vivo fraction absorbed.

Compared to Mesalazine, 5-PZA offers a superior pharmacokinetic profile for localized colonic therapy. Its lower apparent permeability translates to reduced systemic exposure, while the basic piperazine ring drives higher mucosal accumulation—making it a highly promising candidate for targeted gastrointestinal applications.

References

  • FDA Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. Available at:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at:[Link]

  • Campieri, M., et al. (1989). Mesalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in chronic inflammatory bowel disease. Drugs, 38(3), 500-523. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide for 2-Hydroxy-5-piperazin-1-ylbenzoic Acid

As drug development and chemical synthesis advance, the proper handling of specialized building blocks like 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) becomes critical[1]. While this compound is highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis advance, the proper handling of specialized building blocks like 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) becomes critical[1]. While this compound is highly valued for incorporating piperazine moieties into pharmacological targets, its unique physicochemical properties demand rigorous operational and disposal protocols.

This guide provides scientists and laboratory managers with field-proven, self-validating methodologies to ensure compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must understand the causality behind its hazards. 2-Hydroxy-5-piperazin-1-ylbenzoic acid is a zwitterionic molecule. It contains a basic piperazine ring (a secondary amine) and an acidic salicylic acid moiety (phenol and carboxylic acid).

When the dry powder contacts the moist mucosal membranes of the eyes or respiratory tract, it rapidly dissolves. The basicity of the piperazine ring induces a localized pH shift, leading to its classification as an eye irritant (Hazard Code: Xi, Risk Phrase: R36)[1]. Consequently, all dry powder handling must be engineered to prevent aerosolization.

Quantitative Chemical Data
PropertyValue / Specification
Chemical Name 2-Hydroxy-5-piperazin-1-ylbenzoic acid
CAS Number 446831-30-7[1]
Molecular Formula C11H14N2O3[1]
Molecular Weight 222.24 g/mol [1]
Physical State Solid (White crystalline powder)[2]
Hazard Classification Xi (Irritant)[1]
Risk / Safety Phrases R36 (Irritating to eyes) / S26 (Rinse eyes immediately)[1]

Operational Workflows: Solution Preparation

Because of its zwitterionic nature, 2-Hydroxy-5-piperazin-1-ylbenzoic acid is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays or synthetic steps.

Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed to minimize dust exposure while ensuring complete solvation.

  • Preparation & PPE : Don standard laboratory PPE (nitrile gloves, safety goggles, lab coat). Ensure the chemical fume hood has a verified inward airflow to capture any aerosolized particulates.

  • Weighing : Using an analytical balance inside the fume hood, accurately weigh 22.22 mg of the solid powder.

  • Transfer & Dissolution : Transfer the powder to a sterile, amber glass vial. Add exactly 10 mL of anhydrous DMSO.

  • Agitation : Cap the vial tightly and vortex for 30–60 seconds.

  • Self-Validation Check : Hold the vial against a light source. The solution must be completely transparent with zero visible particulate matter. If undissolved zwitterionic aggregates remain, sonicate the vial in a water bath for 60 seconds and re-inspect.

  • Storage : Label the vial with the chemical name, concentration, date, and "Irritant" warning. Store at 4°C or -20°C.

Workflow A Weigh 2-Hydroxy-5-piperazin-1-ylbenzoic acid (Fume Hood) B Dissolve in Anhydrous DMSO (10 mM Stock) A->B C Execute Experimental Assay B->C D Collect Liquid Waste (Non-Halogenated) C->D E Collect Solid Waste (Contaminated Consumables) C->E

Operational workflow for solution preparation and subsequent waste segregation.

Step-by-Step Disposal Procedures

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, synthetic organic chemicals must not be disposed of via municipal drain systems[3][4]. The nitrogen-rich piperazine ring means that upon incineration, the compound will generate nitrogen oxides (NOx)[5]. Therefore, it must be routed to a commercial disposal facility equipped with appropriate environmental scrubbers[5].

Protocol: Waste Segregation and SAA Management
  • Segregation by State :

    • Solid Waste : Place unused powder, contaminated weigh boats, and pipette tips into a rigid container labeled "Non-Halogenated Organic Solid Waste"[6][7].

    • Liquid Waste : Collect DMSO or aqueous buffer solutions containing the compound in a compatible, high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Solvent Waste"[3][6]. Do not mix with halogenated solvents to prevent adverse reactions and increased disposal costs.

  • Labeling : Affix a standard Hazardous Waste label the moment the first drop or grain of waste enters the container. Spell out "2-Hydroxy-5-piperazin-1-ylbenzoic acid" entirely; abbreviations are strictly prohibited by EPA regulations[7].

  • Satellite Accumulation Area (SAA) Rules :

    • Store the waste in a designated SAA at or near the point of generation[3][8].

    • Containers must remain securely capped at all times unless actively receiving waste[7].

  • Self-Validation Check : Conduct a weekly visual inspection of the SAA. Verify that no liquid is pooling in secondary containment bins and that all labels are legible and securely attached[3][6].

  • Final Transfer : Once the container is 90% full, submit a pickup request to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[7][8].

Disposal Waste Generate Chemical Waste Type State of Waste? Waste->Type Solid Solid Waste (Powder, PPE, Tips) Type->Solid Solid Liquid Liquid Waste (DMSO / Aqueous) Type->Liquid Liquid SAA_Solid SAA: Non-Halogenated Solid Waste Container Solid->SAA_Solid SAA_Liquid SAA: Non-Halogenated Solvent Waste Container Liquid->SAA_Liquid Incinerate EHS Transfer & EPA-Compliant Incineration SAA_Solid->Incinerate SAA_Liquid->Incinerate

EPA-compliant decision tree for the segregation and disposal of laboratory chemical waste.

Emergency Response: Solid Powder Spill

In the event of an accidental spill of the dry powder on the laboratory bench:

  • Isolate : Immediately restrict access to the spill area to prevent tracking the powder throughout the lab[9].

  • Contain : Do not use a dry brush, as this will aerosolize the irritant. Instead, gently cover the spilled powder with damp paper towels[9].

  • Collect : Carefully scoop the damp towels and the absorbed chemical into a heavy-duty plastic bag. Seal the bag and place it into the "Non-Halogenated Organic Solid Waste" container.

  • Clean : Wash the affected bench surface thoroughly with soap and water.

  • Self-Validation Check : After the initial wash, wipe the surface with a clean, damp, dark-colored cloth. If no white residue is visible on the cloth, the area is successfully decontaminated.

  • Report : Document the spill and notify the laboratory supervisor and EHS department as per institutional policy[9].

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-5-piperazin-1-ylbenzoic acid

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-Hydroxy-5-piperazin-1-ylbenzoic acid As drug development professionals and laboratory scientists, handling bifunctional organic molecules requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-Hydroxy-5-piperazin-1-ylbenzoic acid

As drug development professionals and laboratory scientists, handling bifunctional organic molecules requires moving beyond generic safety data sheets to understand the mechanistic behavior of the compound. 2-Hydroxy-5-piperazin-1-ylbenzoic acid (CAS: 446831-30-7) is a highly reactive intermediate[1]. This guide establishes a self-validating safety architecture for its handling, ensuring that every piece of Personal Protective Equipment (PPE) and operational step is grounded in the molecule's specific physicochemical properties.

Part 1: The Mechanistic Hazard Profile (The "Why")

To select the correct PPE, we must first understand the causality behind the chemical's hazards:

  • Severe Ocular Toxicity (R36/H319): The molecule contains a salicylic acid core. Salicylic acid derivatives are notorious for causing severe eye damage[2]. When the fine powder contacts the aqueous environment of the ocular mucosa, the acidic phenolic and carboxylic protons rapidly dissociate, causing localized, aggressive pH drops that induce protein denaturation and severe irritation.

  • Respiratory Sensitization: The piperazine ring is a well-documented respiratory sensitizer[3]. Inhalation of piperazine-derivative dust can trigger acute asthmatic responses, chemical burns to the respiratory tract, and long-term allergic sensitization.

  • Electrostatic Dispersion: As a dry, crystalline powder, this compound is highly susceptible to static charge accumulation. Standard laboratory movements can cause the powder to aerosolize, bypassing inadequate PPE[4].

Part 2: Core Personal Protective Equipment (PPE) Matrix

Every layer of PPE must act as a deliberate countermeasure to the hazards described above.

PPE CategoryRequired EquipmentMechanistic Justification (Causality)
Eye/Face Chemical splash goggles (ANSI Z87.1 compliant).Safety glasses with side shields are insufficient against aerosolized fine powders[5]. Goggles create a sealed micro-environment, preventing dust ingress into the ocular mucosa.
Hands Double-layered disposable Nitrile gloves (≥5 mil).Latex gloves possess electrostatic properties that can cause toxic powders to disperse into the air upon movement[4]. Nitrile provides superior chemical resistance to zwitterionic organics and mitigates static transfer.
Body 100% Cotton, flame-resistant lab coat; closed-toe shoes.Synthetic fibers (polyester/nylon) generate static electricity, turning the operator into a magnet for airborne piperazine dust[4]. Cotton neutralizes this risk.
Respiratory N95 or P100 Particulate Respirator.Prevents inhalation of the sensitizing piperazine moiety. Required during spill response or if fume hood face velocity drops below standard operating parameters[3].

Part 3: Operational Workflow & Handling Protocol

Trustworthiness in laboratory safety relies on self-validating systems. Do not assume your engineering controls are working; prove it before opening the reagent bottle.

Step 1: System Validation (The "Kimwipe Test") Before introducing the chemical to the workspace, tape a 1-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom sash of the fume hood. Self-Validation Check: If the strip pulls inward at a sharp 45-degree angle, negative pressure is confirmed. If it hangs vertically, the system has failed validation, and work must not proceed.

Step 2: Static Mitigation Wipe down the exterior of the reagent bottle and the weighing balance with a damp, lint-free cloth. This grounds the immediate environment, collapsing any static fields that could aerosolize the 2-Hydroxy-5-piperazin-1-ylbenzoic acid powder.

Step 3: Transfer and Weighing Use grounded, anti-static spatulas (e.g., stainless steel, not plastic). Transfer the powder slowly. Self-Validation Check: Observe the powder during transfer. If particles begin "jumping" or clinging to the spatula shaft, static is present. Stop, re-wipe the area with a damp cloth, and proceed.

Step 4: Decontamination After handling, decontaminate all surfaces. Because the compound contains a salicylic acid moiety, wash the floor and benchtop with a mild 2-5% Sodium Hydroxide (NaOH) or Sodium Carbonate solution to neutralize the acidic residue, followed by a thorough water rinse[2].

Part 4: Spill Response and Disposal Plan

A spill breaches the primary containment system. Your immediate response dictates the exposure risk.

  • Dry Spill Protocol: Do NOT use a direct water jet, as this will aerosolize the powder and spread the respiratory hazard[2]. Instead, gently cover the spill with damp paper towels to suppress dust formation. Sweep up the material using non-sparking tools and place it in a sealed hazardous waste container.

  • Wet Spill Protocol: If dissolved in a solvent, apply an inert absorbent pad or vermiculite.

  • Disposal: Label as "Solid Hazardous Waste: Toxic/Irritant (Contains Piperazine/Salicylic Acid derivatives)." Dispose of according to institutional and federal regulations[2].

Part 5: Process Visualization

PPE_Workflow N1 Pre-Operation: Fume Hood & PPE Validation N2 Weighing & Transfer: Anti-Static Protocols N1->N2 Validated N3 Containment Breach (Spill)? N2->N3 Operation N4 Dry Spill Protocol: Damp Wipe Dust Suppression N3->N4 Yes N5 Decontamination: 2-5% NaOH Neutralization N3->N5 No N4->N5 Cleared N6 Disposal: Solid Hazardous Waste N5->N6 Neutralized

Caption: Operational workflow and self-validating spill response for 2-Hydroxy-5-piperazin-1-ylbenzoic acid.

Sources

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